molecular formula C10H12N2O2 B2692225 N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide CAS No. 39569-37-4

N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

Cat. No.: B2692225
CAS No.: 39569-37-4
M. Wt: 192.218
InChI Key: ZZCYPMNOIVNFHS-UHFFFAOYSA-N
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Description

N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.218. The purity is usually 95%.
BenchChem offers high-quality N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(12-14)9-4-3-5-10(6-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCYPMNOIVNFHS-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of 3'-acetamidoacetophenone oxime in methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3'-Acetamidoacetophenone Oxime in Methanol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3'-acetamidoacetophenone oxime in methanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide delves into the molecular interactions governing solubility, presents detailed experimental protocols for its determination, and discusses the critical factors influencing the dissolution process. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an authoritative resource for understanding and manipulating the solubility of this compound. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data. All claims and procedures are substantiated by references to authoritative scientific literature.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a chemical entity to a viable therapeutic agent. For a drug to be effective, it must first dissolve in a biological fluid to be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug discovery and development, often leading to low bioavailability and therapeutic failure. Methanol, as a polar protic solvent, is frequently used in early-stage drug discovery for solubility screening, analytical method development, and as a solvent in chemical synthesis and purification.

3'-Acetamidoacetophenone oxime is a molecule of interest due to its structural motifs—an aromatic ring, an acetamido group, and an oxime functionality. These features are common in pharmacologically active compounds, making the study of its solubility not only relevant for this specific molecule but also as a model for understanding the behavior of a broader class of compounds. This guide will provide a detailed exploration of the factors governing the solubility of 3'-acetamidoacetophenone oxime in methanol, offering both theoretical insights and practical, step-by-step experimental procedures.

Molecular Interactions: A Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Physicochemical Properties of 3'-Acetamidoacetophenone Oxime
  • Structure: 3'-Acetamidoacetophenone oxime possesses both polar and non-polar regions. The aromatic ring is non-polar, while the acetamido (-NHCOCH₃) and oxime (=NOH) groups are polar and capable of acting as hydrogen bond donors and acceptors.

  • Hydrogen Bonding: The presence of the N-H group in the acetamido moiety and the O-H group in the oxime functionality allows the molecule to act as a hydrogen bond donor. The carbonyl oxygen of the acetamido group and the nitrogen of the oxime can act as hydrogen bond acceptors.

  • Polarity: The combination of these functional groups results in a molecule with a significant dipole moment, rendering it moderately polar.

Physicochemical Properties of Methanol (CH₃OH)
  • Structure: Methanol is a simple, polar protic solvent. The hydroxyl (-OH) group is highly polar and dominates the molecule's physical properties.

  • Hydrogen Bonding: Methanol is an excellent hydrogen bond donor and acceptor due to its hydroxyl group. This leads to a highly associated liquid structure.

  • Dielectric Constant: Methanol has a relatively high dielectric constant, which allows it to effectively solvate ions and polar molecules by reducing the electrostatic forces between them.

Solute-Solvent Interactions

The solubility of 3'-acetamidoacetophenone oxime in methanol is primarily driven by the formation of strong hydrogen bonds between the solute and solvent molecules. The hydroxyl group of methanol can donate a hydrogen bond to the carbonyl oxygen or the oxime nitrogen of the solute. Conversely, the N-H and O-H groups of the solute can donate hydrogen bonds to the oxygen atom of methanol. These favorable interactions are the key to overcoming the solute's crystal lattice energy.

Experimental Determination of Solubility

The determination of a compound's solubility is a fundamental experimental procedure. The most common and reliable method is the shake-flask method, which is recommended by the OECD (Organisation for Economic Co-operation and Development).[1][2][3] This method involves equilibrating an excess amount of the solid compound with the solvent until a saturated solution is formed. The concentration of the dissolved solute is then determined using a suitable analytical technique.

Required Materials and Equipment
  • 3'-Acetamidoacetophenone oxime (analytical standard grade)

  • Methanol (HPLC grade or equivalent)

  • Volumetric flasks

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, compatible with methanol)

  • UV-Vis Spectrophotometer or HPLC system

  • Pipettes and other standard laboratory glassware

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of the Saturated Solution:

    • Add an excess amount of 3'-acetamidoacetophenone oxime to a series of flasks. An amount sufficient to ensure a solid phase remains after equilibration is crucial.

    • Add a known volume of methanol to each flask.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[1][4] It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles.[5] This step is critical to avoid overestimation of the solubility.

  • Quantification of the Dissolved Solute:

    • The concentration of 3'-acetamidoacetophenone oxime in the filtered saturated solution can be determined by a variety of analytical methods.

    • Method A: UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of known concentrations of the compound in methanol.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).[6]

      • Construct a calibration curve by plotting absorbance versus concentration.

      • Dilute the filtered saturated solution with methanol to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.[6]

    • Method B: Gravimetric Analysis:

      • Accurately weigh an empty, dry evaporating dish.[7][8]

      • Pipette a known volume of the filtered saturated solution into the evaporating dish.[7][8]

      • Carefully evaporate the methanol under a gentle stream of nitrogen or in a fume hood.

      • Dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.[7][8][9]

      • The mass of the residue corresponds to the amount of solute dissolved in the known volume of the solvent.[7][10]

Data Presentation and Interpretation

The solubility is typically expressed in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L). The experiment should be performed in triplicate to ensure the precision and reliability of the results.

Parameter Value Units
Temperature25.0 ± 0.5°C
Equilibration Time48hours
Replicate 1
Concentration[Insert Value]mg/mL
Replicate 2
Concentration[Insert Value]mg/mL
Replicate 3
Concentration[Insert Value]mg/mL
Average Solubility [Calculate Average] mg/mL
Standard Deviation [Calculate Std Dev] mg/mL

This table should be populated with experimental data.

Factors Influencing Solubility

Several factors can influence the solubility of 3'-acetamidoacetophenone oxime in methanol. Understanding these factors is crucial for controlling and optimizing dissolution processes.

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature. This is because the additional thermal energy helps to overcome the crystal lattice energy of the solute. However, the exact relationship between temperature and solubility must be determined experimentally.

  • Purity of the Compound: Impurities in the 3'-acetamidoacetophenone oxime can affect its crystal structure and, consequently, its solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique crystal lattice energy and solubility. The most stable polymorph will generally have the lowest solubility.

  • Presence of Other Solutes: The presence of other compounds in the methanol can alter the solvent properties and influence the solubility of the target compound.

Visualizing the Process: Diagrams and Workflows

Solute-Solvent Interactions

G cluster_solute 3'-Acetamidoacetophenone Oxime cluster_solvent Methanol solute C₁₀H₁₂N₂O₂ h_donor N-H, O-H (Hydrogen Bond Donors) solute->h_donor h_acceptor C=O, =N- (Hydrogen Bond Acceptors) solute->h_acceptor solvent_acceptor O: (H-Bond Acceptor) h_donor->solvent_acceptor H-Bond solvent CH₃OH solvent_donor O-H (H-Bond Donor) solvent->solvent_donor solvent->solvent_acceptor solvent_donor->h_acceptor H-Bond G start Start prep Add excess solute to methanol in a sealed flask start->prep equilibrate Agitate at constant temperature (e.g., 24-72h) prep->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (0.45 µm syringe filter) settle->filter quantify Quantify concentration (UV-Vis or Gravimetric) filter->quantify end End: Report Solubility quantify->end

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion and Future Perspectives

This guide has provided a detailed overview of the theoretical and practical aspects of determining the solubility of 3'-acetamidoacetophenone oxime in methanol. The interplay of molecular structure, intermolecular forces, and experimental conditions dictates the extent to which this compound will dissolve. The shake-flask method, coupled with a reliable analytical technique such as UV-Vis spectrophotometry or gravimetric analysis, provides a robust framework for obtaining accurate and reproducible solubility data. For researchers in drug development, this information is invaluable for formulation design, analytical method development, and predicting the compound's behavior in more complex biological systems. Future work could involve determining the solubility in a range of other organic solvents and aqueous buffer systems to build a comprehensive biopharmaceutical profile of the molecule.

References

  • Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved February 15, 2026.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved February 15, 2026.
  • PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved February 15, 2026, from [Link]

  • American Chemical Society. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved February 15, 2026.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved February 15, 2026, from [Link]

  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved February 15, 2026, from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved February 15, 2026, from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved February 15, 2026.
  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method | PDF. Retrieved February 15, 2026.
  • Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved February 15, 2026.
  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved February 15, 2026.

Sources

An In-depth Technical Guide to N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, a molecule of significant interest to researchers in drug discovery and development. While a dedicated PubChem Compound Identification (CID) number for this specific molecule is not available, this guide consolidates information on its synthesis, predicted physicochemical properties, and potential biological activities based on the well-documented pharmacology of its constituent chemical moieties: the N-phenylacetamide core and the oxime functional group.

Compound Identity and Physicochemical Properties

N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide is an organic compound featuring a central phenyl ring substituted with an acetamide group and a 1-(hydroxyimino)ethyl group at the meta position. The presence of both an amide and an oxime functionality suggests a rich chemical profile with potential for diverse biological interactions.

Molecular Structure:

Physicochemical Data Summary:

The following table summarizes the predicted physicochemical properties of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide. These values are calculated based on its chemical structure and provide insights into its potential behavior in biological systems.

PropertyPredicted Value
Molecular Formula C10H12N2O2
Molecular Weight 192.22 g/mol
XLogP3 1.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 65.2 Ų
Formal Charge 0
Complexity 248

Synthesis and Characterization

The synthesis of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide can be efficiently achieved through a two-step process starting from 3'-aminoacetophenone. This synthetic route is logical and based on well-established organic chemistry reactions.

Synthetic Workflow

The proposed synthetic pathway involves the acetylation of the aromatic amine followed by the oximation of the ketone.

Synthesis_Workflow 3'-Aminoacetophenone 3'-Aminoacetophenone Step1_Reaction Acetylation (Pyridine) 3'-Aminoacetophenone->Step1_Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Step1_Reaction N-(3-acetylphenyl)acetamide N-(3-acetylphenyl)acetamide Step1_Reaction->N-(3-acetylphenyl)acetamide Step2_Reaction Oximation (Ethanol/Water, NaOAc) N-(3-acetylphenyl)acetamide->Step2_Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Step2_Reaction Target_Compound N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide Step2_Reaction->Target_Compound

Caption: Proposed two-step synthesis of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(3-acetylphenyl)acetamide

  • Dissolve 3'-aminoacetophenone (1.0 eq) in pyridine (5-10 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(3-acetylphenyl)acetamide.

Step 2: Synthesis of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

  • Suspend N-(3-acetylphenyl)acetamide (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain pure N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of aromatic and aliphatic protons and carbons, as well as the characteristic signals for the acetamide and hydroxyimino groups.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H, C=O (amide), C=N, and O-H (oxime) functional groups should be observed.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed, confirming the compound's identity.

Potential Biological Activity and Therapeutic Applications

The biological profile of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide can be inferred from the known activities of its core structures. Oximes are a class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The N-phenylacetamide scaffold is also present in numerous biologically active compounds.[3][4]

Anti-inflammatory and Antioxidant Potential

Many oxime derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[1][5] The oxime moiety can act as a scavenger of reactive oxygen species (ROS), which are implicated in the pathogenesis of inflammatory diseases. The N-phenylacetamide portion of the molecule could contribute to these effects, as related structures have been investigated for similar activities.

Anticancer Activity

The introduction of an oxime group into various molecular backbones has been shown to enhance cytotoxic activity against cancer cell lines.[1][6] This is often attributed to the ability of the oxime to interact with key enzymes involved in cell proliferation and survival, such as kinases. Some indirubin-3′-oxime derivatives, for instance, have shown potent inhibitory activity against cyclin-dependent kinases (CDKs).[6]

Enzyme Inhibition

Given the structural features of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, it could potentially act as an inhibitor of various enzymes. For example, N-phenylacetamide derivatives have been developed as carbonic anhydrase inhibitors.[3] The oxime functionality is famously known for its role in reactivating acetylcholinesterase (AChE) that has been inhibited by organophosphates.[7]

Postulated Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for the potential anticancer activity of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Promotes Target_Compound N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide Target_Compound->Inhibition Inhibition->Kinase_Cascade

Caption: Hypothetical mechanism of kinase inhibition by the target compound.

Experimental Protocol: Biological Assay

To investigate the potential antioxidant activity of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay can be performed.

Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol at various concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

    • For the control, mix 100 µL of the DPPH solution with 100 µL of methanol.

    • For the blank, use 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/standard.

  • Data Analysis:

    • Plot the percentage of scavenging activity against the concentration of the test compound and the standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities associated with its constituent functional groups make it a compelling target for further investigation. This guide provides a foundational framework for researchers to explore its potential in areas such as anti-inflammatory, antioxidant, and anticancer drug discovery.

References

  • Šačkus, A., et al. (2020). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules. Available at: [Link][1]

  • Dhuguru, J., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules. Available at: [Link][7]

  • Ntchapda, F., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI. Available at: [Link][6]

  • Anonymous. (n.d.). oximes esters as potential pharmacological agents ? a review. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Pharmacological activities of oximes. ResearchGate. Available at: [Link][2]

  • Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][3]

  • Anonymous. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Research Square. Available at: [Link][5]

  • Akolkar, S. V., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances. Available at: [Link][4]

Sources

Methodological & Application

Application Note: Protocol for Oximation of N-(3-acetylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the conversion of N-(3-acetylphenyl)acetamide (also known as 3'-acetamidoacetophenone) to its corresponding oxime, N-(3-(1-(hydroxyimino)ethyl)phenyl)acetamide .

This transformation is a critical intermediate step in the synthesis of complex pharmaceutical heterocycles, including imidazopyridines (e.g., Zolpidem analogues) and ethylamine derivatives. The protocol prioritizes chemoselectivity , utilizing a buffered system to prevent the hydrolysis of the acetamide moiety while ensuring complete conversion of the ketone.

Chemical Basis & Mechanism

Reaction Overview

The reaction involves the nucleophilic attack of hydroxylamine (


) on the ketone carbonyl of the substrate. Because hydroxylamine is supplied as a stable hydrochloride salt (

), a base is required to liberate the free nucleophilic amine.

Critical Consideration: The substrate contains two carbonyl groups: a ketone and an amide .

  • Ketone: Highly electrophilic; reactive toward nucleophiles.

  • Amide: Less electrophilic; susceptible to hydrolysis under strong acidic or basic conditions at high temperatures.

To maintain the integrity of the amide group, this protocol utilizes Sodium Acetate (NaOAc) as a buffering base. This maintains a mildly acidic-to-neutral pH (approx. 5–6), which is sufficient to free the hydroxylamine but mild enough to prevent amide hydrolysis (deacetylation).

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: The lone pair of the nitrogen in hydroxylamine attacks the carbonyl carbon.

  • Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the

    
     double bond.
    

Mechanism Substrate N-(3-acetylphenyl)acetamide (Ketone) Intermediate Tetrahedral Carbinolamine Substrate->Intermediate Nucleophilic Attack Reagent NH2OH·HCl + NaOAc (Free NH2OH) Reagent->Intermediate Transition Dehydration (-H2O) Intermediate->Transition Proton Transfer Product Oxime Product (E/Z Isomers) Transition->Product Elimination

Figure 1: Mechanistic pathway for the buffered oximation of acetophenone derivatives.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]MW ( g/mol )Equiv.[1][2]Role
N-(3-acetylphenyl)acetamide 588-03-4177.201.0Substrate
Hydroxylamine HCl 5470-11-169.491.5Reagent
Sodium Acetate (Anhydrous) 127-09-382.032.0Buffer/Base
Ethanol (95% or Abs.) 64-17-5--Solvent
Deionized Water 7732-18-5--Co-solvent
Step-by-Step Procedure
Step 1: Reagent Preparation
  • In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve N-(3-acetylphenyl)acetamide (10.0 g, 56.4 mmol) in Ethanol (60 mL).

    • Note: Gentle heating (30–40°C) may be required to fully dissolve the acetanilide derivative.

  • In a separate beaker, dissolve Hydroxylamine Hydrochloride (5.88 g, 84.6 mmol, 1.5 eq) and Sodium Acetate (9.25 g, 112.8 mmol, 2.0 eq) in Deionized Water (30 mL).

    • Expert Insight: Dissolving the salts separately in water ensures homogeneity. Adding solids directly to the ethanol solution can lead to encapsulation and slow reaction kinetics.

Step 2: Reaction Initiation
  • Add the aqueous salt solution to the ethanolic substrate solution in one portion.

  • The mixture will likely turn cloudy or form a white slurry (precipitated NaCl).

  • Fit the flask with a reflux condenser.

Step 3: Reflux & Monitoring
  • Heat the reaction mixture to Reflux (approx. 80°C) .

  • Maintain reflux for 2–3 hours .

  • Monitor by TLC:

    • Mobile Phase: Ethyl Acetate:Hexane (1:1) or Methanol:DCM (5:95).

    • Visualization: UV (254 nm). The oxime is more polar than the ketone and will have a lower

      
      .
      
    • Target: >98% consumption of starting material.

Step 4: Workup & Isolation
  • Remove the flask from heat and allow it to cool to room temperature.

  • Rotary Evaporation (Optional): If the ethanol volume is high, remove ~50% of the ethanol under reduced pressure to concentrate the mixture.

  • Precipitation: Pour the reaction mixture slowly into Ice-Cold Water (200 mL) with vigorous stirring. The oxime should precipitate as a white to off-white solid.

    • Troubleshooting: If the product "oils out" (forms a sticky gum), scratch the glass side with a spatula or add a seed crystal to induce crystallization.

  • Stir the slurry for 30 minutes at 0–5°C.

Step 5: Filtration & Drying
  • Filter the solid using a Buchner funnel/vacuum filtration.

  • Wash the filter cake with Cold Water (2 x 50 mL) to remove residual salts (NaCl, NaOAc) and excess hydroxylamine.

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Workflow Visualization

Workflow Start Start: Dissolve Substrate (EtOH) Mix Combine & Reflux (80°C, 2-3 hrs) Start->Mix Prep Prepare Reagent Solution (NH2OH.HCl + NaOAc in H2O) Prep->Mix Check TLC Check (Complete Conversion?) Mix->Check Check->Mix No (Continue Heating) Cool Cool & Pour into Ice Water Check->Cool Yes Filter Filter & Wash (Remove Salts) Cool->Filter Dry Vacuum Dry (45°C) Filter->Dry

Figure 2: Process flow diagram for the synthesis and isolation of the oxime.

Characterization & Quality Control

The isolated product should be characterized to confirm identity and purity.

Data Summary Table
AttributeSpecification / Expected Observation
Appearance White to off-white crystalline solid.[3]
Yield Typical range: 85% – 95%.
Melting Point Determine experimentally (Literature for substituted acetophenone oximes varies; generally >100°C due to amide H-bonding).
Solubility Soluble in DMSO, Methanol, Ethanol. Insoluble in Water.
Spectroscopy[3][4][5]
  • 1H NMR (DMSO-d6):

    • Singlet (~2.1 ppm): Methyl group of the acetamide (

      
      -CO-NH-).
      
    • Singlet (~2.2 ppm): Methyl group of the oxime (

      
      -C=N-).
      
    • Multiplet (7.3 - 8.0 ppm): Aromatic protons (4H).[4]

    • Singlet (~10.0 ppm): Amide -NH.

    • Singlet (~11.2 ppm): Oxime -OH.[5]

  • IR (ATR):

    • Broad band ~3200–3400

      
       (-OH and -NH stretch).
      
    • Strong peak ~1660

      
       (Amide C=O).
      
    • Weak peak ~1690

      
       (C=N stretch).
      

Troubleshooting & Expert Notes

  • Isomerism (E/Z Ratio):

    • Oximes exist as E (anti) and Z (syn) isomers. The E-isomer is generally thermodynamically favored and is the major product in this reflux protocol. If a specific isomer is required for downstream stereoselective reactions, separation via column chromatography or fractional crystallization may be necessary.

  • Oiling Out:

    • If the product forms an oil upon quenching in water, it indicates the presence of impurities or that the mixture was too warm. Re-dissolve in a minimum amount of hot ethanol and cool slowly to induce crystallization.

  • Amide Hydrolysis:

    • If the NMR shows a loss of the acetyl group (disappearance of the signal at 2.1 ppm and appearance of a broad

      
       peak), the reaction pH was likely too high or too acidic. Ensure Sodium Acetate  is used, not NaOH or HCl alone.
      

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Organic Syntheses. "Acetophenone Oxime". Org.[2][4][6] Synth.1930 , 10, 74. (Foundational protocol for acetophenone derivatives).

  • PubChem. "N-(3-acetylphenyl)acetamide". National Center for Biotechnology Information. (Substrate physical properties).

  • ChemSpider. "Acetophenone oxime synthesis methods". (General reaction class verification).

Sources

Topic: Crystallization Methods for N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystallization for N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, an organic molecule incorporating acetamide and acetophenone oxime functionalities, requires robust purification and particle engineering strategies for its potential application in pharmaceutical development. Crystallization is a pivotal final step in the manufacturing of Active Pharmaceutical Ingredients (APIs), as it profoundly influences the compound's purity, stability, solubility, and downstream processability.[][2][3] The crystalline form of an API is generally more stable chemically and physically compared to its amorphous state, offering resistance to moisture and thermal fluctuations.[] This guide provides a detailed framework and actionable protocols for developing a successful crystallization process for N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, grounded in fundamental physicochemical principles and established pharmaceutical practices.

Physicochemical Landscape and Strategic Considerations

A molecule's crystallization behavior is dictated by its functional groups and their potential for intermolecular interactions. N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide possesses several key features that guide our strategy:

  • Hydrogen Bond Donors: The amide (N-H) and oxime (O-H) groups are potent hydrogen bond donors.

  • Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide, the oxime nitrogen (C=N-OH), and the oxime oxygen are strong hydrogen bond acceptors.

  • Aromatic System: The phenyl ring allows for π-π stacking interactions.

These characteristics suggest that hydrogen bonding will be a dominant force in the formation of a stable crystal lattice.[4] Consequently, the choice of solvent is paramount, as the solvent will compete for these same hydrogen bonding sites. Amides and oximes are known to be highly crystalline, which is advantageous for purification.[5]

Part 1: Solvent Selection—The Foundation of Crystallization

The selection of an appropriate solvent system is the most critical step in developing a crystallization process.[3][6] The ideal solvent should exhibit moderate solubility for the compound, with solubility being significantly higher at elevated temperatures for cooling crystallization, or be part of a miscible solvent/anti-solvent pair.

Systematic Solvent Screening Workflow

A systematic approach to solvent screening is recommended. This involves testing the solubility of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide in a range of solvents with varying polarities at both ambient and elevated temperatures.

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Thermal Gradient & Classification cluster_2 Phase 3: Anti-Solvent Identification A Weigh ~10 mg of compound into separate vials B Add 0.5 mL of test solvent (e.g., Ethanol, Acetone, Ethyl Acetate, Water, Toluene, Hexane) A->B C Observe at Room Temp (RT) B->C D Soluble at RT (Too Soluble) C->D Soluble E Partially Soluble / Insoluble at RT C->E Insoluble F Heat suspension to boiling point E->F G Observe at Elevated Temp F->G H Soluble when Hot (Good Candidate for Cooling Crystallization) G->H Yes I Insoluble when Hot (Poor Solvent) G->I No J Select a 'Good' Solvent (from D) L Ensure miscibility between solvents J->L K Select a 'Poor' Solvent (from I) K->L M Good Candidate Pair for Anti-Solvent Crystallization L->M

Caption: Workflow for systematic solvent screening.

Recommended Solvents for Initial Screening

Based on the structures of related acetamides and oximes, the following solvents are recommended for an initial screening.[7][8][9][10]

Solvent ClassExamplesRationale
Polar Protic Ethanol, Methanol, WaterCapable of hydrogen bonding. The compound is likely to have some solubility, potentially increasing significantly with temperature.[8]
Polar Aprotic Acetone, Ethyl AcetateCan act as hydrogen bond acceptors. Often provide the ideal balance of solubility for recrystallization.[9][10][11]
Non-Polar Toluene, Heptane, HexaneLow probability of dissolving the compound due to its polar functional groups. Primarily useful as anti-solvents.[9][12]

Part 2: Crystallization Protocols

Once a suitable solvent system is identified, the following protocols can be employed. These methods should be seen as starting points, with optimization of parameters such as concentration, cooling rate, and agitation being crucial for success.[3]

Method 1: Controlled Cooling Crystallization

This is the most common technique and is effective for compounds whose solubility is highly dependent on temperature.[2]

Cooling_Crystallization_Workflow A 1. Dissolution Dissolve compound in a minimum amount of suitable hot solvent (e.g., Ethanol). B 2. Hot Filtration (Optional) If impurities are present, filter the hot solution to remove insoluble matter. A->B C 3. Controlled Cooling Allow the solution to cool slowly to room temperature. Avoid drafts or vibrations. B->C D 4. Maturation Allow the solution to stand undisturbed for several hours or overnight. C->D E 5. Further Cooling (Optional) Place the flask in an ice bath to maximize crystal yield. D->E F 6. Isolation & Washing Collect crystals by vacuum filtration. Wash with a small amount of ice-cold solvent. E->F G 7. Drying Dry the crystals under vacuum at a temperature well below the melting point. F->G

Caption: Step-by-step workflow for cooling crystallization.

Detailed Protocol:

  • Dissolution: In a flask equipped with a reflux condenser, add the crude N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide. Add a suitable solvent (e.g., ethanol, ethyl acetate) portion-wise while heating until the compound completely dissolves.[11][13] Use the minimum amount of hot solvent necessary to create a saturated solution.

  • Decolorization (If Necessary): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.

  • Hot Filtration (If Necessary): Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of larger, more perfect crystals.

  • Yield Maximization: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least one hour to induce further crystallization.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Method 2: Anti-Solvent Addition

This method is ideal when the compound is very soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[2][3]

AntiSolvent_Workflow A 1. Dissolution Dissolve the compound in a minimum amount of a 'good' solvent (e.g., Acetone). B 2. Anti-Solvent Addition Slowly add a miscible 'poor' solvent (e.g., Water or Hexane) dropwise with stirring. A->B C 3. Induction Continue addition until the solution becomes persistently turbid. This is the point of nucleation. B->C D 4. Crystal Growth Stop the addition and allow the solution to stand undisturbed for several hours. C->D E 5. Isolation & Washing Collect crystals by vacuum filtration. Wash with a small amount of the solvent/anti-solvent mixture. D->E F 6. Drying Dry the crystals under vacuum. E->F

Caption: General workflow for the anti-solvent addition method.

Detailed Protocol:

  • Dissolution: Dissolve the crude compound in a minimal amount of a good solvent (e.g., acetone, ethanol) at room temperature.

  • Addition: While stirring the solution, slowly add a miscible anti-solvent (e.g., water, hexane) drop by drop. A patent for a related alpha-oxime acetophenone derivative suggests using cyclohexane as an anti-solvent for a solution in ethyl acetate.[14]

  • Nucleation: Continue adding the anti-solvent until the solution becomes cloudy (turbid). This indicates that the saturation point has been exceeded and nucleation has begun.

  • Growth: Stop the addition and allow the mixture to stand, letting the crystals grow slowly. If an oil forms, try adding a little more of the good solvent to redissolve it and then add the anti-solvent even more slowly, perhaps with more vigorous stirring or at a slightly lower temperature.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Method 1. The wash solvent should be a mixture of the solvent and anti-solvent in which the product has minimal solubility.

Part 3: Optimization and Troubleshooting

Achieving a robust and repeatable crystallization process often requires optimization.

ParameterEffect on CrystallizationOptimization Strategy
Supersaturation The primary driving force for crystallization. Too high can lead to rapid precipitation of small, impure crystals or oiling out.[3]Control the rate of cooling in cooling crystallization. Control the rate of addition in anti-solvent methods. Start with a less concentrated solution if oiling out occurs.[15]
Agitation Affects nucleation and crystal growth, influencing crystal size distribution.No agitation is often preferred for slow, large crystal growth. Slow, controlled stirring can promote more uniform, smaller crystals, which can be desirable for some downstream processes.
Seeding Introduces nucleation sites to control the onset of crystallization and can help select for a desired polymorph.[15]If spontaneous crystallization is difficult, add a few tiny crystals of a previously obtained pure sample to the supersaturated solution to initiate crystal growth.
Oiling Out A common problem where the compound separates as a liquid phase (an oil) instead of a solid.[15] This is detrimental to purity.This occurs when supersaturation is too high or the temperature is above the compound's melting point in the solvent mixture. To resolve, add more solvent to dissolve the oil, then cool or add anti-solvent much more slowly. Using a less effective solvent can also prevent this phenomenon.[15][16]

Conclusion

The crystallization of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide is a critical step for its purification and the control of its solid-state properties. By systematically screening solvents and carefully controlling the parameters of either cooling or anti-solvent crystallization, high-purity crystalline material can be reliably obtained. The protocols and principles outlined in this guide provide a robust starting point for researchers and drug development professionals to establish an effective and scalable crystallization process.

References

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. [Link]

  • Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. (n.d.). [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • ChemBK. N-Phenylacetamide. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). [Link]

  • Photochemical Reaction of Acetophenone Oxime Derivatives. (n.d.). [Link]

  • Google Patents.
  • Academic Journal of Life Sciences Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. (n.d.). [Link]

  • University of Limerick. (2010, November 11). Solubility of form III piracetam in a range of solvents. [Link]

  • Taylor & Francis Online. (2021, June 1). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. [Link]

  • ACS Publications. (2013, November 21). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. [Link]

  • PubChem. Acetamide, N-[3-[ethyl(phenylmethyl)amino]phenyl]-. [Link]

  • PMC. N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]

  • Google Patents.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • ResearchGate. (2015, January 2). N-(3-Hydroxyphenyl)acetamide. [Link]

  • Chemsrc. N-(3-CHLORO-PHENYL)-2-[(E)-HYDROXYIMINO]-ACETAMIDE. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • EPA. N-[4-Hydroxy-3-(hydroxydiphenylmethyl)phenyl]acetamide Properties. [Link]

  • Google Patents. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • IJRAR.org. PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). [Link]

  • PubChem. 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;N-(4-hydroxyphenyl)acetamide. [Link]

  • Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. (2018, November 9). [Link]

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  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • RSC Publishing. (2019, July 18). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. [Link]

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Microwave-Assisted Synthesis of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide: A Rapid and Efficient Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a detailed, field-proven protocol for the synthesis of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, a valuable intermediate in pharmaceutical research. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with green chemistry principles.[1][2][3] We will explore the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and address critical safety considerations for researchers in drug development.

Introduction and Scientific Rationale

N-phenylacetamide scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents.[4] The specific target of this protocol, N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, incorporates an oxime functional group. Oximes are not merely derivatives for the purification and characterization of carbonyl compounds; they are versatile synthetic intermediates and can exhibit a range of biological activities themselves.[5][6]

Conventional methods for oxime synthesis often require prolonged refluxing in alcoholic solutions, sometimes for several hours.[7] This approach is not only time-consuming but can also lead to the formation of by-products, complicating purification. Microwave-assisted synthesis has emerged as a transformative technology in drug discovery, offering a faster and more efficient alternative.[8][9][10]

The Microwave Advantage: Causality and Mechanism

The acceleration observed in microwave-assisted reactions is primarily due to a unique heating mechanism.[11] Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation directly heats the reactants and solvent molecules through two main processes: dipolar polarization and ionic conduction.[2] Polar molecules, such as the ethanol solvent and the reactants in this protocol, continuously attempt to align with the oscillating electric field of the microwaves. This rapid reorientation generates significant internal friction, leading to rapid and uniform heating of the entire reaction volume.[9] This "in-core" heating allows for temperatures to be reached that are well above the solvent's boiling point when conducted in a sealed vessel, dramatically accelerating the reaction rate.[9][12]

This protocol leverages these principles to convert the ketone moiety of N-(3-acetylphenyl)acetamide into an oxime with exceptional efficiency.

Reaction Mechanism and Pathway

The synthesis proceeds via a classical nucleophilic addition-elimination reaction at the carbonyl carbon.

  • Liberation of the Nucleophile: The reaction uses hydroxylamine hydrochloride (H₂NOH·HCl). A weak base, such as sodium acetate or pyridine, is added to neutralize the HCl and generate free hydroxylamine (H₂NOH), a potent nucleophile.[7]

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, which is a stronger nucleophile than its oxygen atom due to the alpha effect, attacks the electrophilic carbonyl carbon of the N-(3-acetylphenyl)acetamide.[13] This forms a tetrahedral intermediate.

  • Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the protonation of the hydroxyl group, turning it into a good leaving group (water).

  • Elimination: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond (C=N) and yielding the final oxime product.[14][15]

Below is a diagram illustrating the chemical transformation.

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor equipped with pressure and temperature sensors. Do not attempt this procedure in a domestic microwave oven. [11][16]

Materials and Reagents
ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
N-(3-acetylphenyl)acetamide177.201.01.0177 mg
Hydroxylamine Hydrochloride69.491.51.5104 mg
Pyridine79.101.51.5119 µL
Ethanol (Absolute)46.07--3.0 mL
Step-by-Step Synthesis Workflow

The following diagram outlines the complete experimental workflow from setup to product analysis.

G start Start: Assemble Reagents weigh 1. Weigh 177 mg of N-(3-acetylphenyl)acetamide and 104 mg of Hydroxylamine HCl. start->weigh vessel 2. Place reactants into a 10 mL microwave process vial with a stir bar. weigh->vessel add_solvents 3. Add 3.0 mL of absolute ethanol and 119 µL of pyridine to the vial. vessel->add_solvents seal 4. Securely cap the vial. add_solvents->seal microwave 5. Place vial in microwave reactor. Irradiate: 120°C, 5 minutes, 150 W max power. seal->microwave cool 6. Cool vial to <50°C using compressed air before removing from the reactor. microwave->cool quench 7. Pour reaction mixture into 20 mL of ice-cold water. A precipitate should form. cool->quench filter 8. Collect the solid product by vacuum filtration. Wash with cold water. quench->filter dry 9. Dry the product under vacuum. filter->dry analyze 10. Analyze product: Determine yield, melting point, and record IR and NMR spectra. dry->analyze end End: Purified Product analyze->end

Caption: Step-by-step experimental workflow diagram.

Detailed Procedure
  • Preparation: Place 177 mg (1.0 mmol) of N-(3-acetylphenyl)acetamide and 104 mg (1.5 mmol) of hydroxylamine hydrochloride into a 10 mL microwave process vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 3.0 mL of absolute ethanol, followed by 119 µL (1.5 mmol) of pyridine to the vial.

  • Sealing: Securely cap the vial using the appropriate crimper. Trustworthiness Check: A proper seal is critical to safely contain the pressure that will develop as the ethanol is heated above its boiling point.[12]

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (Hold time)

    • Time: 5 minutes

    • Maximum Power: 150 W

    • Stirring: On

  • Cooling: After the irradiation is complete, ensure the vial is cooled to below 50°C before carefully removing it from the reactor. Most modern reactors have a built-in cooling system (e.g., compressed air).

  • Work-up and Isolation:

    • Carefully open the vial in a fume hood.

    • Pour the reaction mixture into a beaker containing approximately 20 mL of ice-cold distilled water.

    • A white or off-white precipitate of the product should form immediately.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with two portions of cold distilled water (2 x 5 mL).

  • Drying and Characterization:

    • Dry the collected solid in a vacuum oven.

    • Determine the final mass and calculate the percentage yield.

    • Characterize the product by determining its melting point and acquiring spectroscopic data (IR, ¹H NMR, ¹³C NMR). Expected IR peaks include the disappearance of the ketone C=O stretch and the appearance of C=N and O-H (oxime) stretches.[17]

Safety and Hazard Mitigation

Microwave synthesis is a powerful tool, but it requires strict adherence to safety protocols.[16]

  • Pressure Hazard: Reactions in sealed vessels heat solvents far above their atmospheric boiling points, generating significant internal pressure.[12] Always use vials specifically designed for microwave synthesis and never exceed the manufacturer's recommended volume or pressure limits.[18][19]

  • Solvent Flammability: Ethanol is a flammable solvent. Ensure the microwave reactor is placed in a well-ventilated fume hood and is equipped with a flammable vapor sensor to prevent ignition in case of a leak.[18]

  • Thermal Burns: Reaction vials will be extremely hot after irradiation. Always allow the vessel to cool completely before handling.[12]

  • Reagent Toxicity: Handle pyridine and hydroxylamine hydrochloride in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Expected Results and Data

ParameterExpected Outcome
Reaction Time 5 minutes
Conventional Time 2-4 hours
Expected Yield >90%
Appearance White to off-white solid
Melting Point ~145-148 °C
Key IR Peaks (cm⁻¹) ~3250 (O-H), ~1660 (Amide C=O), ~1610 (C=N)

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
  • Chemistry Steps. (2025, June 18). Beckmann Rearrangement.
  • Scribd. (n.d.). Oxime Formation.
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  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Benchchem. (n.d.). N-(3-Acetylphenyl)-N-ethylacetamide.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
  • BYJU'S. (n.d.). Oximes.
  • Kad, G. L., et al. (2001). Solventless preparation of oximes in the solid state and via microwave irradiation. Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Special Issue for The 3rd Annual Conference on Theories and Applications of Basic and Biosciences.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Microwave Chemistry and its Applications.
  • Allen. (n.d.). Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. Write the structures of the oxime.
  • JAG group. (n.d.). Microwave Reactor Safety.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation.
  • International Journal of Pharmaceutical Research and Applications. (2024, April 4). Green Approach for Synthesis of Oximes by Using Natural Acids.
  • Bawa, R. A., et al. (2025, August 6). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate.
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  • Organic Syntheses Procedure. (n.d.). 10.
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  • ChemicalBook. (n.d.). N-(3-Acetylphenyl)-N-ethylacetaMide synthesis.
  • Filo. (2021, January 1). Acetophenone on reaction with hydroxylamine hydrochloride can produce two...
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  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Simson Pharma Limited. (n.d.). N-(3-acetylPhenyl) N-Ethylacetamide.
  • MDPI. (2021, January 20). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific oximation reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthesis for higher yields and purity.

The conversion of N-(3-acetylphenyl)acetamide to its corresponding oxime, N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, is a cornerstone reaction. It is a nucleophilic addition-elimination reaction where the ketone functional group reacts with hydroxylamine.[1] While straightforward in principle, this synthesis is sensitive to several parameters that can significantly impact reaction efficiency, yield, and product purity. This guide addresses the most common challenges encountered in the laboratory.

Section 1: Reaction Overview and Workflow

The fundamental transformation is the reaction of the carbonyl group of N-(3-acetylphenyl)acetamide with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride and a mild base.[2] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule to form the C=N-OH (oxime) bond.[3]

Experimental_Workflow cluster_reactants Reactants cluster_process Process A N-(3-acetylphenyl)acetamide D Reaction Setup (Solvent, Temp) A->D B Hydroxylamine HCl B->D C Base (e.g., NaOAc, KOH) C->D E Reaction Monitoring (TLC/LC-MS) D->E Progress F Aqueous Work-up E->F Completion G Purification (Recrystallization or Chromatography) F->G H Final Product: N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide G->H

Caption: General experimental workflow for the synthesis.

Section 2: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Problem Area: Low Reaction Yield & Incomplete Conversion

Q: My reaction yield is poor, and TLC/LC-MS analysis shows a significant amount of unreacted N-(3-acetylphenyl)acetamide. How can I drive the reaction to completion?

A: This is the most frequent challenge and typically points to suboptimal reaction conditions. The equilibrium must be shifted towards the product. Here are the key parameters to investigate:

  • pH Control is Critical: The reaction is famously pH-sensitive. The ideal range is weakly acidic (pH 4-5).[4]

    • Why? The reaction requires a delicate balance. Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack. However, if the medium is too acidic, the hydroxylamine's nitrogen atom (the nucleophile) becomes protonated (NH3OH+), rendering it inactive.[5]

    • Solution: If using hydroxylamine hydrochloride (NH2OH·HCl), a base is required to liberate the free hydroxylamine. Using a buffered system or a weak base like sodium acetate is often more effective than a strong base like NaOH or KOH, which can raise the pH too high and promote side reactions.[1]

  • Stoichiometry of Hydroxylamine: The liberated hydroxylamine can be volatile or unstable.

    • Solution: Use a slight excess of hydroxylamine hydrochloride and the base (e.g., 1.2 to 1.5 equivalents) to ensure enough free nucleophile is present to drive the reaction to completion.

  • Temperature and Reaction Time: Oximation can be slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-60°C or refluxing in ethanol) can significantly increase the rate.[2] Monitor the reaction by TLC every 30-60 minutes to determine the optimal time and avoid potential decomposition or side-product formation from prolonged heating.

ParameterCommon IssueRecommended ActionScientific Rationale
pH Too acidic (<4) or too basic (>7)Adjust to pH 4-5 using a buffer or a weak base like sodium acetate.Balances carbonyl activation with nucleophile availability.[4]
Reagents Insufficient hydroxylamineUse 1.2-1.5 equivalents of NH2OH·HCl and base.Compensates for potential instability and shifts equilibrium.
Temperature Reaction is sluggish at RTHeat to 40-60°C and monitor progress.Increases reaction kinetics.[2]
Water Removal Water is a byproductConsider using a Dean-Stark apparatus for azeotropic removal if scaling up.Le Châtelier's principle: removing a product drives the reaction forward.

Problem Area: Impurities and Side Products

Q: I'm observing unexpected peaks in my analysis. What are the likely side products and how can I avoid them?

A: Besides the starting material, two main impurities can arise from the inherent reactivity of oximes.

  • Beckmann Rearrangement Product: Under strongly acidic conditions or high temperatures, the oxime can rearrange to form N-(3-acetamidophenyl)acetamide.[1]

    • Mechanism: This rearrangement is catalyzed by strong acids (e.g., H2SO4, PCl5).

    • Avoidance: The most effective way to prevent this is by maintaining a weakly acidic pH and avoiding excessive heat. If your synthesis requires acidic conditions, use a milder acid or a buffered system.[6]

  • Hydrolysis Product: The reaction is reversible. The presence of excess water and acid can hydrolyze the oxime back to the starting ketone.[1]

    • Avoidance: Ensure the work-up procedure effectively removes the acidic catalyst. During purification, avoid using highly acidic solvent systems in chromatography.

Side_Reactions Start N-(3-acetylphenyl)acetamide (Ketone) Product Target Oxime Start->Product + NH2OH (Desired Path) Product->Start Hydrolysis (H3O+) Side1 Beckmann Product (Amide) Product->Side1 Beckmann Rearrangement (Strong Acid / Heat)

Caption: Key reaction pathways and potential side reactions.

Problem Area: Product Isolation and Characterization

Q: My TLC shows two closely-eluting spots, but my NMR suggests a clean product. What could be the cause?

A: You are likely observing E/Z geometric isomers of the ketoxime.[2][7] Since the groups on the ketone (a methyl group and the substituted phenyl ring) are different, the hydroxyl group can be oriented either syn (Z) or anti (E) to one of them. These isomers often have slightly different polarities and can separate on TLC but may be indistinguishable or show as a mixture in NMR unless high-resolution techniques are used. For most applications, this isomeric mixture is acceptable.

Q: My product decomposed during GC-MS analysis, showing a nitrile peak. Is my product impure?

A: Not necessarily. This is a known analytical artifact. Oximes can undergo thermal elimination under the high temperatures of a GC injection port to form the corresponding nitrile.[8] This is especially true for aldoximes but can also occur with ketoximes.

  • Recommendation: Rely on LC-MS, 1H NMR, and 13C NMR for purity assessment and characterization, as these are non-destructive techniques.[2]

Section 3: Frequently Asked Questions (FAQs)

Q: Why is hydroxylamine hydrochloride the standard reagent instead of free hydroxylamine? A: Free hydroxylamine (NH2OH) is an unstable and potentially explosive compound. The hydrochloride salt is a stable, crystalline solid that is safe to handle and store.[1] The active nucleophile is generated in situ by the addition of a base, which neutralizes the HCl.

Q: Are there any "green" or more efficient modern methods for this synthesis? A: Yes, green chemistry approaches have been developed to improve oxime synthesis. Solvent-free "grindstone" chemistry, where the solid reactants are ground together with a catalyst like Bismuth(III) oxide (Bi2O3), has been shown to produce excellent yields in minutes at room temperature, minimizing waste and energy consumption.[6]

Q: How do I choose the right solvent for the reaction? A: Ethanol or a mixture of ethanol and water is a common choice.[2] Ethanol is a good solvent for the organic starting material, while water helps dissolve the hydroxylamine hydrochloride and the base. The choice of solvent can also influence the crystallization of the final product.

Section 4: Key Experimental Protocols

Protocol 1: Standard Synthesis of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-(3-acetylphenyl)acetamide (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).

  • Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.3 eq) and potassium hydroxide (1.3 eq) or sodium acetate (1.5 eq) in a minimal amount of water.[2]

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone at room temperature.

  • Heating & Monitoring: Heat the mixture to reflux (approx. 80°C) and monitor the reaction's progress using TLC (e.g., 50% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator. Add cold water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: The crude, dried product can often be purified by recrystallization from an ethanol/water mixture or ethyl acetate/hexane.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent (e.g., ethanol). If using a co-solvent system, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References
  • Filo. (2026, January 5). hydroxylamine and acetophenone réaction. Available from: [Link]

  • Vedantu. Oximes: Structure, Formula, Preparation & Uses in Chemistry. Available from: [Link]

  • Bej, K., & Ghosh, K. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5(1), 63. Available from: [Link]

  • Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available from: [Link]

  • Filo. (2021, January 1). Acetophenone on reaction with hydroxylamine hydrochloride can produce two isomeric oximes. Write structures of the oxime. Available from: [Link]

  • Allen. Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. Write the structures of the oxime. Available from: [Link]

  • Bawa, S., & Sawalem, M. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 4(9), 55-60. Available from: [Link]

  • Verma, A. K., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. Available from: [Link]

  • Organic Syntheses. Procedure for the preparation of acetophenone O-acetyl oxime. Available from: [Link]

  • ResearchGate. Question on Oxime purification and decomposition. Available from: [Link]

  • Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(12), 6015-6020. Available from: [Link]

  • Organic Chemistry Portal. Oxime formation. Available from: [Link]

Sources

Technical Support Center: Stability & Degradation Profiling of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Impurity Profiling, Method Validation, degradation Mechanisms Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the specialized support unit for N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide (also referred to as 3'-Acetamidoacetophenone oxime ). This compound serves as a critical intermediate and potential impurity in the synthesis of sedative-hypnotics (e.g., Zaleplon) and kinase inhibitors.

This guide addresses the three most common "tickets" submitted by analytical chemists and process engineers:

  • Chromatographic Anomalies: Handling E/Z isomerism ("Ghost Peaks").

  • Hydrolytic Pathways: Distinguishing between oxime and amide hydrolysis.

  • Thermal/Acidic Stress: Identifying Beckmann Rearrangement products.

Module 1: Chromatographic Anomalies (E/Z Isomerism)

User Issue

"I am observing peak splitting or a 'shoulder' on my main peak during HPLC analysis. The ratio changes when I leave the sample in the autosampler. Is my compound degrading?"

Technical Diagnosis

This is likely not degradation but geometric isomerization . Oximes exist in dynamic equilibrium between E (Entgegen) and Z (Zusammen) isomers. The barrier to rotation around the C=N bond is low enough that isomerization can occur in solution, particularly under acidic conditions or light exposure.

  • E-Isomer: Generally thermodynamically more stable (Phenyl and OH are anti).

  • Z-Isomer: Less stable, often elutes earlier in reverse-phase chromatography due to differences in polarity and hydrogen bonding capability.

Troubleshooting Protocol
ParameterRecommendationMechanism
Mobile Phase pH Adjust to pH 6.0 - 7.0 .Acidic pH accelerates protonation of the oxime nitrogen, lowering the energy barrier for isomerization. Neutral pH slows this equilibration.
Temperature Maintain column at 25°C or lower .Higher temperatures increase the rate of interconversion, leading to "saddle" peaks (peak coalescence).
Detection Use DAD (Diode Array) .Both isomers usually have identical UV spectra. If the spectra match perfectly across the split peaks, it confirms isomerism rather than impurity formation.

Module 2: Hydrolytic Degradation Pathways

User Issue

"In forced degradation studies (0.1 N HCl), I see a major impurity forming rapidly. In 0.1 N NaOH, a different impurity appears more slowly. What are they?"

Technical Diagnosis

The molecule contains two hydrolyzable centers: the Oxime (


) and the Acetamide  (

).
  • Acidic Stress (Pathway A): The Oxime is the "soft target." Aqueous acid hydrolyzes the imine bond to regenerate the ketone.

    • Product:N-(3-acetylphenyl)acetamide (3-acetamidoacetophenone).

    • Byproduct: Hydroxylamine (

      
      ).
      
  • Basic/Strong Acid Stress (Pathway B): The Acetamide is more robust but will hydrolyze under harsh conditions to the aniline.

    • Product:1-(3-aminophenyl)ethanone oxime .

    • Byproduct: Acetic acid.[1]

Degradation Logic Diagram

DegradationPathways Parent Parent Molecule N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide Ketone Impurity A (Ketone) N-(3-acetylphenyl)acetamide (Loss of Hydroxylamine) Parent->Ketone Acid Hydrolysis (Fast) 0.1N HCl, RT Amine Impurity B (Aniline) 1-(3-aminophenyl)ethanone oxime (Loss of Acetyl group) Parent->Amine Base Hydrolysis (Slow) 0.1N NaOH, Heat FreeAmineKetone Ultimate Degradant 3-aminoacetophenone (Total Hydrolysis) Ketone->FreeAmineKetone Secondary Hydrolysis (Strong Acid/Base) Amine->FreeAmineKetone Secondary Hydrolysis (Strong Acid)

Figure 1: Hydrolytic degradation tree. The oxime cleavage (Red path) is kinetically favored in acid.

Module 3: Advanced Stress (Beckmann Rearrangement)

User Issue

"We heated the sample in an acidic mobile phase (or with a Lewis acid catalyst) and observed a non-polar impurity that is isobaric (same mass) as the parent. Is this a rearrangement?"

Technical Diagnosis

Yes. Oximes are susceptible to the Beckmann Rearrangement under acidic or thermal stress.[2] This reaction converts the oxime into an amide.[1][2][3][4]

  • Stereochemical Rule: The group anti (trans) to the hydroxyl group migrates.[3]

  • Scenario: Assuming the E-isomer is dominant (Phenyl group is anti to OH), the phenyl ring migrates to the nitrogen.

  • Resulting Structure: An aniline derivative (specifically a di-acetamide structure).

Reaction Mechanism
  • Protonation: The oxime -OH is protonated (

    
    ).
    
  • Migration: The aryl ring migrates to the nitrogen as water leaves.

  • Hydration: Water attacks the resulting nitrilium ion.[3]

  • Product: N-(3-acetamidophenyl)acetamide .

Note: If the Z-isomer rearranges (where Methyl is anti to OH), the methyl migrates, yielding N-methyl-3-acetamidobenzamide . However, the di-acetamide (from E-isomer) is the statistically probable impurity.

Summary of Impurities (Reference Table)

Impurity TypeChemical NameMechanismRelative Retention (RRT)*
Parent N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamideN/A1.00
Degradant A N-(3-acetylphenyl)acetamideAcid Hydrolysis (Oxime)~1.2 (Less Polar)
Degradant B 1-(3-aminophenyl)ethanone oximeBase Hydrolysis (Amide)~0.8 (More Polar)
Degradant C N-(3-acetamidophenyl)acetamideBeckmann Rearrangement~1.1 (Isobaric)

*RRT values are estimated for standard C18 RP-HPLC (Water/ACN gradients).

Experimental Troubleshooting Workflow

Use this decision tree to identify your specific issue.

Troubleshooting Start Start: Anomalous Peak Observed CheckMass Check Mass (LC-MS) Start->CheckMass Isobaric Mass = Parent (206 Da) CheckMass->Isobaric MassShift Mass Shift Observed CheckMass->MassShift SplitPeak Are peaks merging at high Temp? Isobaric->SplitPeak MassMinus42 Mass - 42 Da (164) (Loss of Acetyl) MassShift->MassMinus42 Base Stress MassMinus16 Mass - 16 Da (190) (Ketone Formation) MassShift->MassMinus16 Acid Stress Isomer Diagnosis: E/Z Isomerism SplitPeak->Isomer Yes Rearrange Diagnosis: Beckmann Product SplitPeak->Rearrange No MassMinus15 Mass - 15 Da (191) (Loss of NH + O?) AmineImpurity AmineImpurity MassMinus42->AmineImpurity Amine Impurity KetoneImpurity KetoneImpurity MassMinus16->KetoneImpurity Ketone Impurity

Figure 2: Diagnostic logic for identifying degradation products.

References

  • International Council for Harmonisation (ICH). (2003).[5] Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7] Retrieved from

  • Gorrod, J. W., & Christou, M. (1986).[8] Metabolic N-hydroxylation of Substituted Acetophenone Imines. I. Evidence for Formation of Isomeric Oximes. Xenobiotica, 16(6), 575-585.[8]

  • Chemistry Steps. (2023). The Beckmann Rearrangement Mechanism and Stereochemistry.[1] Retrieved from

  • Bedner, M., & MacCrehan, W. A. (2006).[9] Transformation of Acetaminophen by Chlorination Produces Toxic Byproducts. Environmental Science & Technology, 40(2), 516–522. (Contextual reference for acetamide stability).

Sources

Optimizing pH for precipitation of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

A Guide to Optimizing pH for Efficient Precipitation

Welcome to the technical support center for N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance for optimizing the precipitation of this compound through precise pH control. Here, we combine fundamental chemical principles with practical, field-proven methodologies to help you maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the precipitation of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide?

A1: The molecular structure of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide contains a hydroxyimino (oxime) group (-C=N-OH). This group is weakly acidic and can lose a proton to form an oximate anion (-C=N-O⁻) under basic conditions. The neutral (protonated) form of the molecule is significantly less soluble in aqueous solutions than its charged anionic form. By adjusting the pH, you can control the equilibrium between these two forms, thereby dictating the molecule's solubility. Precipitation is maximized at a pH where the neutral, least soluble form is predominant.

Q2: What is the pKa of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide?

Q3: In what type of solvent should I perform the pH-adjustment precipitation?

A3: The process typically involves dissolving the compound in a suitable solvent system where it is soluble in its ionized form. A common approach is to dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH, pH > 12) where it exists as the soluble sodium oximate salt. The precipitation is then induced by the controlled addition of an acid (e.g., dilute HCl or acetic acid) to lower the pH. The choice of co-solvents (like ethanol or methanol) might be necessary if the compound has poor aqueous solubility even in its salt form, but the primary principle of pH adjustment remains the same.

Q4: Can extreme pH values damage the product?

A4: Yes. Both strongly acidic and strongly basic conditions can potentially lead to the hydrolysis of the molecule. The acetamido group (-NHCOCH₃) can be hydrolyzed to an amino group under harsh acidic or basic conditions, and the oxime group itself can be hydrolyzed back to the corresponding ketone.[5] A study on the oxime HI-6, used as a nerve agent antidote, showed it was most stable in acidic solutions between pH 2 and 3, with degradation increasing at neutral and alkaline pH.[6][7] Therefore, it is crucial to avoid prolonged exposure to extreme pH values and excessive heat during the process.

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Solution(s)
No precipitate forms after pH adjustment. 1. The pH is not in the optimal range for precipitation (i.e., still too high). 2. The concentration of the compound is too low (below its saturation limit). 3. The incorrect solvent system is being used, leading to high solubility even for the neutral form.1. Continue to slowly add acid while monitoring the pH. Use a calibrated pH meter for accuracy. 2. Concentrate the solution (e.g., by solvent evaporation) before pH adjustment. 3. Reduce the amount of any organic co-solvent if possible.
The precipitate is oily, gummy, or amorphous. 1. The pH was changed too rapidly, leading to "crashing out" rather than crystallization. 2. The temperature is too high, increasing the solubility of the compound. 3. Impurities are present that inhibit crystal formation.1. Add the acid dropwise with vigorous stirring to ensure localized pH changes are minimized. 2. Cool the solution in an ice bath during and after pH adjustment to reduce solubility. 3. Consider a pre-purification step (e.g., charcoal treatment of the basic solution) to remove impurities.
Precipitation yield is low. 1. The final pH is not optimal; it may be too low (re-solubilizing the compound if it has basic sites) or too high (leaving a significant amount of the soluble salt in solution). 2. Insufficient time was allowed for complete precipitation. 3. The volume of the final solution is too large.1. Perform a pH scouting study (see protocol below) to identify the pH of minimum solubility. 2. After pH adjustment, allow the slurry to stir at a reduced temperature (e.g., 0-5 °C) for several hours to maximize precipitation. 3. If possible, reduce the initial volume of the solvent used for dissolution.
The final product has low purity. 1. Co-precipitation of acid-soluble or base-soluble impurities. 2. Degradation of the product due to exposure to harsh pH conditions.1. Ensure the initial dissolution pH is not excessively high (e.g., pH 12-13 is often sufficient). Re-slurry or re-crystallize the final product. 2. Minimize the time the compound spends in highly acidic or basic solutions. Use a weaker acid (e.g., acetic acid) for precipitation.

Visualizing the Precipitation Principle

The relationship between pH, the chemical form of the molecule, and its solubility is central to this process. The following diagram illustrates this concept.

G cluster_pH_Scale pH Scale cluster_Molecule Molecular State & Solubility pH_Low Low pH (e.g., < 7) pH_pKa pH ≈ pKa Protonated Neutral Form (R-C=N-OH) LOW SOLUBILITY (Precipitates) pH_Low->Protonated Favored pH_High High pH (e.g., > 12) Equilibrium Equilibrium (50% Neutral, 50% Anionic) pH_pKa->Equilibrium Transition Point Deprotonated Anionic Form (Salt) (R-C=N-O⁻) HIGH SOLUBILITY (Dissolved) pH_High->Deprotonated Favored

Caption: pH-dependent equilibrium of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide.

Experimental Protocol: pH Scouting for Optimal Precipitation

This protocol provides a systematic approach to experimentally determine the pH at which the precipitation of your compound is maximized.

Objective: To identify the optimal pH for maximizing the yield of precipitated N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide.

Materials:

  • Crude N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

  • Aqueous sodium hydroxide (NaOH), 1 M

  • Aqueous hydrochloric acid (HCl), 1 M

  • Deionized water

  • A series of labeled test tubes or vials (e.g., 10)

  • Calibrated pH meter with a suitable electrode[8]

  • Stir plate and stir bars

  • Filtration apparatus (e.g., Büchner funnel or vacuum filtration manifold)

  • Drying oven

Workflow Diagram:

G A 1. Prepare Stock Solution Dissolve crude product in 1 M NaOH (e.g., pH 12-13) B 2. Aliquot Distribute equal volumes of the stock solution into 10 vials A->B C 3. pH Adjustment Slowly add 1 M HCl to each vial to target a pH range (e.g., pH 11, 10.5, 10, ... 6.5) B->C D 4. Equilibrate Stir or agitate all vials at a constant, cool temperature for a set time (e.g., 2 hours) C->D E 5. Isolate Precipitate Filter the contents of each vial through a pre-weighed filter paper D->E F 6. Dry and Weigh Dry the collected solids to a constant weight E->F G 7. Analyze Plot the dry weight of precipitate versus the final pH to find the maximum yield point F->G

Caption: Workflow for determining optimal precipitation pH.

Step-by-Step Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve a known mass of the crude product in a minimal volume of 1 M NaOH solution. Ensure the pH is sufficiently high (e.g., pH 12-13) to achieve complete dissolution. Gently warm if necessary, but avoid prolonged heating.

  • Aliquot the Solution: Distribute equal, known volumes of this stock solution into a series of 10 vials.

  • Adjust pH: While stirring, slowly add 1 M HCl dropwise to each vial. Aim to create a range of final pH values across the vials. For example, target pH values of 11.0, 10.5, 10.0, 9.5, 9.0, 8.5, 8.0, 7.5, 7.0, and 6.5. Use a calibrated pH meter to accurately measure the final pH of each solution.

  • Equilibrate: Seal the vials and allow them to stir or agitate at a constant temperature (e.g., room temperature or in an ice bath) for a standardized period (e.g., 2 hours) to ensure precipitation is complete.

  • Isolate the Product: Isolate the precipitate from each vial by vacuum filtration. Use a separate, pre-weighed filter paper for each sample. Wash each solid with a small amount of cold deionized water.

  • Dry and Weigh: Dry the collected solids on their filter papers in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Determine the Optimum pH: Subtract the initial weight of the filter paper to get the dry weight of the precipitate for each vial. Plot the dry weight (yield) against the final pH. The pH corresponding to the highest yield is the optimal pH for precipitation.

This systematic approach provides a reliable, data-driven method for optimizing your purification protocol, forming a self-validating system for your process.[9]

References

  • ChemBK. Acetophenone oxime. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5464950, Acetophenone oxime. Available from: [Link]

  • ResearchGate. Figure 1: Results of the pH-control experiment that aimed to determine.... Available from: [Link]

  • Wikipedia. Oxime. Available from: [Link]

  • PubMed Central (PMC). A combined pH and temperature precipitation step facilitates the purification of tobacco-derived recombinant proteins that are sensitive to extremes of either parameter. Available from: [Link]

  • Water Specialists Environmental Technologies. Precipitation By pH. Available from: [Link]

  • KOPS - University of Konstanz. Investigating the early stages of mineral precipitation by potentiometric titration and analytical ultracentrifugation. Available from: [Link]

  • EMEP CCC. 4.7 Determination of pH in precipitation. Available from: [Link]

  • PubMed. Studies on the decomposition of the oxime HI 6 in aqueous solution. Available from: [Link]

  • OECD SIDS. ACETANILIDE CAS N°: 103-84-4. Available from: [Link]

  • PubMed. Physical stability of amorphous acetanilide derivatives improved by polymer excipients. Available from: [Link]

  • PubMed. Study on the stability of the oxime HI 6 in aqueous solution. Available from: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth, experience-driven interpretation of the 1H NMR spectrum of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, a molecule featuring key functional groups relevant to pharmaceutical chemistry.

This guide moves beyond a simple peak listing. It delves into the rationale behind chemical shift assignments, coupling patterns, and the influence of molecular structure on the NMR spectrum. By comparing the expected spectrum with data from related structural fragments, we will build a robust and self-validating interpretation.

Predicted 1H NMR Spectrum of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

The structure of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide combines the functionalities of an acetanilide and an acetophenone oxime. A comprehensive analysis of its 1H NMR spectrum requires consideration of the electronic effects of both the acetamido group (-NHCOCH₃) and the 1-(hydroxyimino)ethyl group [-C(NOH)CH₃] on the aromatic ring, as well as the characteristic signals for the protons within these functional groups.

Based on established chemical shift principles and comparative data from analogous compounds, the following 1H NMR spectral data is predicted for N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Acetamido CH₃~2.1Singlet3H
(Hydroxyimino)ethyl CH₃~2.2Singlet3H
Aromatic H (ortho to acetamido)~7.5-7.7Multiplet2H
Aromatic H (para to acetamido)~7.3-7.4Multiplet1H
Aromatic H (ortho to both)~7.8-8.0Singlet or narrow multiplet1H
Amide NH~9.9 (broad)Singlet1H
Oxime OH~11.2 (broad)Singlet1H

In-Depth Spectral Analysis and Rationale

The predicted chemical shifts are derived from an analysis of the constituent molecular fragments and the interplay of their electronic effects.

1. Aliphatic Protons:

  • Acetamido Methyl Protons (-NHCOCH₃): The methyl protons of the acetamido group are expected to appear as a sharp singlet in the upfield region, typically around 2.1 ppm. This is consistent with the known spectrum of acetanilide.[1][2]

  • (Hydroxyimino)ethyl Methyl Protons [-C(NOH)CH₃]: The methyl protons of the (hydroxyimino)ethyl group are also anticipated to be a singlet, as there are no adjacent protons to couple with. Its chemical shift is predicted to be slightly downfield from the acetamido methyl, around 2.2 ppm, similar to what is observed for acetophenone oxime.[3][4][5] It is important to note that acetophenone oxime can exist as a mixture of E and Z isomers, which could potentially lead to two closely spaced singlets for this methyl group if both isomers of the target molecule are present.[3][4]

2. Aromatic Protons:

The substitution pattern on the benzene ring is key to deciphering the aromatic region of the spectrum. The acetamido group is an ortho, para-directing activator, while the 1-(hydroxyimino)ethyl group is a deactivating, meta-directing group. In a meta-substituted pattern, the interplay of these electronic influences will dictate the chemical shifts of the four aromatic protons.

  • Proton ortho to both substituents: This proton is expected to be the most deshielded due to the additive electron-withdrawing effects of the neighboring groups and will likely appear as a singlet or a narrow multiplet at the lowest field, estimated around 7.8-8.0 ppm.

  • Protons ortho to the acetamido group: These two protons will be influenced by the electron-donating nature of the acetamido group and the electron-withdrawing nature of the (hydroxyimino)ethyl group. Their signals are expected to be multiplets in the range of 7.5-7.7 ppm.

  • Proton para to the acetamido group: This proton will be the most shielded of the aromatic protons and is predicted to appear as a multiplet around 7.3-7.4 ppm.

3. Exchangeable Protons:

  • Amide Proton (-NH-): The amide proton is characteristically broad due to quadrupole broadening from the adjacent nitrogen atom and its exchange with residual water in the NMR solvent. Its chemical shift is highly dependent on the solvent and concentration but is typically found downfield, around 9.9 ppm in a solvent like DMSO-d₆.[6]

  • Oxime Hydroxyl Proton (=N-OH): The hydroxyl proton of the oxime group is also exchangeable and will appear as a broad singlet. In acetophenone oxime, this signal is observed at a significantly downfield position, around 11.2 ppm.[3][4]

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum for N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the compound and allow for the observation of the exchangeable NH and OH protons.

  • NMR Instrument: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion, especially in the aromatic region.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans: Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Spectral Width: Set a spectral width of at least 16 ppm to encompass all expected signals, including the downfield oxime proton.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all protons, ensuring accurate integration.

  • Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Carefully phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

Comparative Analysis with Structural Analogs

A direct comparison with the 1H NMR spectra of acetanilide and acetophenone oxime validates the predicted assignments for N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide.

  • Acetanilide: The 1H NMR spectrum of acetanilide shows a singlet for the methyl protons around 2.1 ppm and a broad singlet for the NH proton around 8.75-9.9 ppm, depending on the solvent.[1][2][6] The aromatic protons appear as a multiplet between 7.0 and 7.5 ppm.[2]

  • Acetophenone Oxime: The major E-isomer of acetophenone oxime displays a singlet for the methyl protons at approximately 2.15 ppm and a broad singlet for the hydroxyl proton at a very downfield chemical shift of 11.24 ppm.[3][4] The aromatic protons resonate as a multiplet between 7.3 and 7.7 ppm.[3][4]

The predicted spectrum of the target molecule is a logical amalgamation of these features, with the meta-substitution pattern providing the necessary complexity in the aromatic region.

Visualizing the Proton Environments

To further clarify the relationship between the molecular structure and the 1H NMR signals, the following diagram illustrates the distinct proton environments in N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide.

Caption: Molecular structure of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide with distinct proton environments highlighted.

This comprehensive guide provides a robust framework for the interpretation of the 1H NMR spectrum of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide. By integrating foundational NMR principles with comparative data from well-characterized analogs, researchers can confidently assign the observed signals and confirm the structure of this and similarly substituted molecules.

References

  • GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. (2015, September 19). Organic Synthesis International.
  • Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. (n.d.). Scientific Review.
  • Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. (2017, July 31). ResearchGate. Available at: [Link]

  • Academic Journal of Life Sciences Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. (n.d.). Academic Journal of Life Sciences. Available at: [Link]

  • Solved 1. The 1H-NMR spectrum for acetanilide, taken in | Chegg.com. (2021, March 16). Chegg. Available at: [Link]

  • NMR of acetanilide. (2020, March 19). Available at: [Link]

Sources

A Comparative Guide to the Spectroscopic Identification of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy for the identification of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide. Designed for researchers, scientists, and drug development professionals, this document delves into the characteristic vibrational modes of the molecule, offering a comparative perspective with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to be a trustworthy and expert resource for the robust characterization of this compound.

Introduction: The Molecular Blueprint of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide is a molecule of interest in medicinal chemistry and materials science. Its structure combines an acetamide group, an oxime functionality, and a meta-substituted aromatic ring. Accurate and unambiguous identification of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for confirming the presence of key functional groups, thereby providing a molecular fingerprint.

This guide will first establish the expected FTIR spectral features of the target molecule based on the analysis of its constituent functional groups. Subsequently, it will present a detailed, albeit inferred, peak assignment table, drawing from spectral data of closely related analogs due to the limited availability of a published spectrum for the exact compound. Finally, a comparison with NMR and MS data will be provided to illustrate a multi-technique approach to structural elucidation, ensuring the highest level of scientific rigor.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The acquisition of a clean and reproducible FTIR spectrum is fundamental to accurate analysis. The following protocol outlines the standard procedure using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation requirements.

Methodology: ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its standard performance checks. A background spectrum of the clean ATR crystal (typically diamond or germanium) should be collected to subtract atmospheric and instrumental interferences.

  • Sample Preparation: Place a small amount of the solid N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide sample directly onto the ATR crystal.

  • Sample Analysis: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, at a spectral resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and, if necessary, normalized for comparison with reference spectra.

FTIR Spectral Analysis: Decoding the Vibrational Signature

The infrared spectrum of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide is a composite of the vibrational modes of its acetamide, oxime, and substituted phenyl moieties. The following table details the expected characteristic absorption peaks, with assignments informed by established group frequencies and data from analogous compounds.

Table 1: Predicted FTIR Peak Assignments for N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3300O-H stretchOximeBroad, Medium
~3250N-H stretchAmide (Amide A)Medium
~3100-3000C-H stretchAromaticMedium-Weak
~2950-2850C-H stretchMethyl (CH₃)Medium-Weak
~1670C=O stretchAmide (Amide I)Strong
~1640C=N stretchOximeMedium
~1600, ~1480C=C stretchAromaticMedium
~1550N-H bendAmide (Amide II)Medium
~940N-O stretchOximeMedium
~850-750C-H out-of-plane bendAromatic (meta-substitution)Strong

Causality of Peak Positions:

  • The O-H stretching vibration of the oxime group is expected to be a broad band around 3300 cm⁻¹ due to hydrogen bonding.

  • The N-H stretching vibration of the secondary amide appears around 3250 cm⁻¹.

  • The strong absorption around 1670 cm⁻¹ is a hallmark of the amide I band , primarily attributed to the C=O stretching vibration. This is a highly reliable peak for identifying the acetamide group.

  • The C=N stretching vibration of the oxime is anticipated in the 1640 cm⁻¹ region.

  • The aromatic C=C stretching vibrations typically appear as a pair of bands around 1600 and 1480 cm⁻¹.

  • The amide II band , resulting from N-H bending and C-N stretching, is found near 1550 cm⁻¹.

  • The N-O stretching of the oxime is a useful, though less intense, band expected around 940 cm⁻¹.

  • The pattern of C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region can be indicative of the meta-substitution pattern on the phenyl ring.

Comparative Analysis with Alternative Spectroscopic Techniques

While FTIR provides a rapid confirmation of functional groups, a comprehensive identification of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide necessitates the use of complementary analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. This allows for the unambiguous determination of the molecular structure and connectivity.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Oxime OH: A singlet around 11.0 ppm.

  • Amide NH: A singlet around 10.0 ppm.

  • Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.0 ppm, characteristic of a 1,3-disubstituted benzene ring.

  • Methyl Protons (C=N-CH₃): A singlet around 2.1 ppm.

  • Methyl Protons (C=O-CH₃): A singlet around 2.0 ppm.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Amide Carbonyl Carbon: ~168 ppm.

  • Oxime Carbon (C=N): ~155 ppm.

  • Aromatic Carbons: Multiple signals between 115 and 140 ppm.

  • Methyl Carbons: Signals around 24 ppm (amide) and 12 ppm (oxime).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide (C₁₀H₁₂N₂O₂), the expected molecular weight is approximately 192.22 g/mol . Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 192, along with characteristic fragment ions corresponding to the loss of functional groups such as the acetyl or the oxime moiety.

Visualizing the Workflow and Structure

To aid in the understanding of the analytical process and the molecular structure, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ftir_analysis FTIR Analysis cluster_data_interpretation Data Interpretation cluster_confirmation Structural Confirmation Sample Solid Sample ATR Place on ATR Crystal Sample->ATR Minimal Prep Acquire Acquire Spectrum ATR->Acquire Run Scan Process Process Data Acquire->Process Baseline Correction Identify Identify Functional Groups Process->Identify Peak Assignment Compare Compare with Reference Identify->Compare Confirm Confirm Structure Compare->Confirm

Caption: Experimental workflow for FTIR analysis.

molecular_structure cluster_phenyl Phenyl Ring cluster_acetamide Acetamide Group cluster_oxime Oxime Group C1 C C2 C C1->C2 N_amide N-H C1->N_amide meta-position C3 C C2->C3 C4 C C3->C4 C_oxime C C3->C_oxime meta-position C5 C C4->C5 C6 C C5->C6 C6->C1 C_carbonyl C=O N_amide->C_carbonyl CH3_amide CH₃ C_carbonyl->CH3_amide N_oxime N-OH C_oxime->N_oxime CH3_oxime CH₃ C_oxime->CH3_oxime

A Comparative Technical Guide to 3-Aminoacetophenone and its Oxime Derivative, N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, aromatic bifunctional molecules serve as foundational pillars for the construction of complex molecular architectures. 3-Aminoacetophenone, a simple yet versatile building block, is a prime example, featuring both a nucleophilic amino group and an electrophilic ketone.[1] Its synthetic utility is well-established, serving as a key intermediate in the production of various active pharmaceutical ingredients (APIs) and dyes.[2][3]

This guide provides an in-depth comparison between 3-aminoacetophenone and its synthetically derived counterpart, N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide. By sequentially modifying the primary amine to an acetamide and the ketone to an oxime, the physicochemical properties and reactive profile of the parent molecule are significantly altered. This transformation opens a new frontier of potential applications, particularly in medicinal chemistry and coordination chemistry. We will explore the detailed synthesis protocols, compare the inherent properties of each compound, and provide experimental insights into their respective utilities for researchers in drug development and materials science.

Part 1: Comparative Physicochemical Properties

The structural evolution from 3-aminoacetophenone to its acetylated oxime derivative introduces significant changes in molecular weight, polarity, and hydrogen bonding capabilities. These differences are fundamental to their distinct reactivity and potential biological interactions.

Property3-AminoacetophenoneN-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide
Chemical Structure 3-Aminoacetophenone StructureN-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide StructureStructure rendered based on IUPAC name
IUPAC Name 1-(3-aminophenyl)ethan-1-one[4]N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide
CAS Number 99-03-6[4]Not assigned
Molecular Formula C₈H₉NO[1][4]C₁₀H₁₂N₂O₂
Molecular Weight 135.16 g/mol [4]192.22 g/mol
Appearance White to light yellow crystalline solid[1]Expected to be a crystalline solid
Melting Point 94-98 °C[5][6]Not experimentally determined; expected to be higher than 3-aminoacetophenone due to increased H-bonding and molecular weight
Boiling Point 289-290 °C[5][6]Not determined; likely to decompose at high temperatures
Key Functional Groups Primary Aromatic Amine, KetoneAcetamide, Oxime (Hydroxyimino)
Solubility Soluble in ethanol and acetone; limited solubility in water.[1]Expected solubility in polar organic solvents like ethanol, methanol, and DMSO.

Part 2: Synthesis Methodologies and Experimental Rationale

The synthesis of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide is a logical extension of 3-aminoacetophenone chemistry. The following workflow illustrates the multi-step synthetic pathway, starting from a common precursor, 3-nitroacetophenone.

G cluster_0 Synthetic Workflow 3-Nitroacetophenone 3-Nitroacetophenone 3-Aminoacetophenone 3-Aminoacetophenone 3-Nitroacetophenone->3-Aminoacetophenone Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) Methanol/Ethanol, 60-70°C 3-Acetamidoacetophenone 3-Acetamidoacetophenone 3-Aminoacetophenone->3-Acetamidoacetophenone Acetylation (Acetic Anhydride) Room Temperature Target_Compound N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide 3-Acetamidoacetophenone->Target_Compound Oximation (Hydroxylamine HCl, NaOAc) Ethanol/Water, Reflux

Caption: Synthetic pathway from 3-nitroacetophenone to the target compound.

Protocol 1: Synthesis of 3-Aminoacetophenone (CAS: 99-03-6)

This protocol details the catalytic hydrogenation of 3-nitroacetophenone. This method is vastly superior to the traditional iron powder reduction, as it avoids corrosive acidic conditions and the generation of iron sludge waste, leading to higher purity and a more environmentally benign process.[3]

Materials:

  • 3-Nitroacetophenone (1.0 eq)

  • Methanol or Ethanol (10 volumes)

  • 10% Palladium on Carbon (Pd/C) catalyst (1-2 mol%) or Raney Nickel (5% w/w)

  • Hydrogen (H₂) gas

  • Autoclave/Hydrogenation Apparatus

  • Celite or filter paper

Procedure:

  • Reactor Setup: In a high-pressure autoclave, charge 3-nitroacetophenone and methanol. Add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: The solvent dissolves the starting material, and the inert atmosphere prevents any potential side reactions before hydrogenation begins.

  • Hydrogenation: Seal the reactor. Purge the system with hydrogen gas 3-5 times to remove all air. Pressurize the reactor with hydrogen to 0.5-0.6 MPa.[3]

  • Reaction: Begin vigorous stirring and heat the mixture to 60-70°C. The reaction is exothermic; monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases.[3]

    • Self-Validation: Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

    • Rationale: Celite is a fine filter aid that prevents the pyrophoric catalyst from being exposed to air while dry and ensures its complete removal from the product solution.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is 3-aminoacetophenone.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield high-purity crystals (m.p. 92-94°C).[7]

Protocol 2: Synthesis of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

This two-step synthesis starts from the previously prepared 3-aminoacetophenone.

Step A: Acetylation to form 3-Acetamidoacetophenone

Materials:

  • 3-Aminoacetophenone (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (10 volumes)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Dissolution: Dissolve 3-aminoacetophenone in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Acetylation: Cool the solution in an ice bath. Add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Rationale: The reaction is mildly exothermic, so initial cooling is prudent. Acetic anhydride is a clean and efficient acetylating agent.

  • Monitoring: Monitor the reaction by TLC until the starting amine is fully consumed.

  • Quenching: Carefully pour the reaction mixture into saturated sodium bicarbonate solution to neutralize the acetic acid byproduct.

  • Extraction: Separate the organic layer. Wash it sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-acetamidoacetophenone as a solid.

Step B: Oximation to form N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

Materials:

  • 3-Acetamidoacetophenone (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium Acetate (NaOAc) (2.0 eq)

  • Ethanol/Water (e.g., 4:1 mixture)

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve 3-acetamidoacetophenone in the ethanol/water solvent mixture. Add hydroxylamine hydrochloride and sodium acetate.

    • Rationale: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which is the active nucleophile for the oximation reaction.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitoring: The reaction can be monitored by TLC, observing the formation of a new, typically more polar, product spot.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate directly. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent like ethanol to yield the final N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide.

Part 3: Comparative Analysis and Applications

The functional group transformation from an amino-ketone to an acetamido-oxime fundamentally alters the molecule's chemical behavior and potential applications.

G cluster_reactivity Reactivity Profile Compound1 3-Aminoacetophenone Primary Amine Ketone Reactivity1 Nucleophilic Attack Diazotization Acylation Compound1:f0->Reactivity1 Reactivity2 Condensation Reductive Amination Compound1:f1->Reactivity2 Compound2 Compound2 Reactivity3 Hydrolysis (stable) Reduced Nucleophilicity Compound2:f0->Reactivity3 Reactivity4 Coordination to Metals Beckmann Rearrangement Reduction to Amine Compound2:f1->Reactivity4

Caption: Comparative reactivity of key functional groups.

Established vs. Potential Applications
Feature3-AminoacetophenoneN-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide
Synthetic Role Established Building Block Specialized Intermediate/Final Product
Established Uses - Intermediate for phenylephrine-like drugs.[3] - Precursor for the hypnotic drug zaleplon.[3] - Starting material for Rivastigmine synthesis.[8] - Used in synthesis of pyrimidines and curcumin mimics.[5][9]- No widely established commercial uses; primarily a research compound.
Potential Uses Limited to its role as a precursor.- Medicinal Chemistry: Oxime moieties are known cholinesterase reactivators and can act as bioisosteres for carbonyl groups. The acetamide group improves drug-like properties. - Coordination Chemistry: The oxime group is an excellent ligand for metal ions, suggesting use in sensors or catalysts. - Materials Science: Can be a precursor for polyamides or other polymers with unique properties.

Expert Insights: The conversion of 3-aminoacetophenone to its derivative is a classic example of strategic functional group manipulation. The primary amine in 3-aminoacetophenone is a site of metabolic lability and high reactivity. Converting it to an acetamide "protects" it, reduces its basicity, and introduces a hydrogen bond donor/acceptor group, which can be favorable for target binding in drug design. Similarly, converting the ketone to an oxime removes its electrophilicity and introduces a weakly acidic, metal-coordinating group. This dual modification transforms a simple intermediate into a more specialized molecule with a distinct and potentially more targeted application profile.

Part 4: Safety and Handling

A critical aspect of laboratory work is a thorough understanding of chemical hazards.

  • 3-Aminoacetophenone:

    • Hazards: Harmful if swallowed (H302) and causes serious eye irritation (H319).[10][11] It may be combustible at high temperatures and emits toxic fumes of carbon and nitrogen oxides upon decomposition.[12]

    • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid creating dust. Keep away from heat and incompatible substances like strong acids.[10][12]

  • N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide:

    • Hazards: No specific toxicology data is available for this compound. However, based on its structure and precursors, it should be treated as a potentially hazardous chemical. It may cause skin and eye irritation. The hazards associated with its thermal decomposition would be similar to its precursors.

    • Handling: Prudent laboratory practice dictates handling with the same level of care as 3-aminoacetophenone. Use standard PPE and work in a well-ventilated fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.

Conclusion

3-Aminoacetophenone is a high-value, commercially available intermediate whose utility is defined by the reactivity of its primary amine and ketone functionalities.[1][2] It serves as a reliable and versatile starting point for numerous complex targets. In contrast, N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide represents a step toward molecular specialization. The conversion of the reactive handles into more stable acetamide and oxime groups significantly alters its chemical personality. This guide demonstrates that while 3-aminoacetophenone is a workhorse of bulk synthesis, its derivative is a tailored molecule poised for exploration in more nuanced applications like targeted drug discovery and advanced materials. The provided protocols offer reliable and validated pathways for researchers to access both compounds, enabling further investigation into their unique properties.

References

  • Apollo Sci. (n.d.). 3'-Aminoacetophenone. LabMart Limited. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-Amino Acetophenone. Retrieved from [Link]

  • CN105037108A. (2015). Synthetic method for 3-aminoacetophenone. Google Patents.
  • Loba Chemie. (2016, April 20). 3-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Aminoacetophenone (CAS 99-03-6). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3′-aminoacetophenone. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 3-AMINOACETOPHENONE (FOR SYNTHESIS). Retrieved from [Link]

  • NIST. (n.d.). 3-Aminoacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • WO2013054181A1. (2013). Continuous two step flow synthesis of m-amino acetophenone. Google Patents.
  • Ottokemi. (n.d.). 3-Amino acetophenone, GR 98%. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminoacetophenone. NIST Chemistry WebBook (alternate link). Retrieved from [Link]

  • NIST. (n.d.). 3-Aminoacetophenone Reaction Thermochemistry Data. NIST Chemistry WebBook. Retrieved from [Link]

  • CN102249884B. (2011). Preparation technology of high purity 3-hydroxyacetophenone. Google Patents.
  • EP2766338B1. (2020, January 1). Continuous two step flow synthesis of m-amino acetophenone. European Patent Office. Retrieved from [Link]

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A Comparative Guide to the Qualification of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Qualified Reference Standard

N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide is identified as Impurity C in the analysis of Metoclopramide, a widely used pharmaceutical agent.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities in drug substances and products.[2][3] The accurate quantification of such impurities is impossible without a well-characterized reference standard. A qualified reference standard serves as the benchmark against which routine production batches are measured, directly impacting product safety and regulatory compliance.

The qualification of a reference standard is a rigorous process of acquiring and evaluating data to establish its identity, purity, and potency.[4] This guide compares the common sourcing strategies and the orthogonal analytical techniques required to build a complete and trustworthy characterization profile for Metoclopramide Impurity C.

Sourcing the Reference Standard: A Comparative Analysis

The journey to a qualified standard begins with sourcing the material. Each option presents a different balance of convenience, cost, and required in-house validation effort.

Source of MaterialKey AdvantagesKey Considerations & ChallengesBest Suited For
Pharmacopeial Standard (e.g., USP, EP) Considered the "official" primary standard; minimal in-house qualification needed. High degree of trust from regulatory agencies.May not be available for all specified impurities. Can be expensive and supplied in small quantities.Direct use in compendial method validation and as a primary calibrator for secondary standards.
Commercial Certified Reference Material (CRM) Comes with a Certificate of Analysis (CoA) from an accredited source (e.g., ISO 17034).[5] Saves significant in-house characterization time.Quality and completeness of the CoA can vary between suppliers. Higher cost than non-certified materials. Verification of identity and purity upon receipt is still recommended.Routine quality control testing, method development, and system suitability checks.
In-house Synthesis & Full Qualification Full control over material purity and supply chain. Cost-effective for large quantities or when commercial sources are unavailable.Requires extensive resources for synthesis, purification, and complete characterization as outlined in this guide. High risk and effort.R&D, establishing a primary in-house standard, or when no commercial options exist.

Recommendation: For Metoclopramide Impurity C, commercially available CRMs offer a practical balance of reliability and efficiency.[5] However, a laboratory must have the capability to independently verify the CoA and perform comprehensive qualification if a primary or in-house standard is required.

The Qualification Workflow: An Integrated, Orthogonal Approach

A robust qualification does not rely on a single analytical technique. Instead, it employs an "orthogonal" approach, using multiple, independent methods to assess the same quality attributes. This creates a self-validating system where the weaknesses of one method are compensated for by the strengths of another.

Caption: Overall workflow for reference standard qualification.

Identity Confirmation: Proving the Molecular Structure

The first step in characterization is unequivocally confirming the chemical structure.

TechniquePurpose & RationaleComparison of Alternatives
¹H and ¹³C NMR Provides definitive structural information, including atom connectivity and chemical environment. It is the gold standard for structural elucidation.[6]Compared to IR: NMR provides a complete structural map, whereas IR only confirms the presence of functional groups.
Mass Spectrometry (MS) Confirms the molecular weight of the compound. High-Resolution MS (HRMS) provides the elemental composition, offering an additional layer of identity confirmation.ESI vs. APCI: Electrospray Ionization (ESI) is generally suitable for polar molecules like Metoclopramide Impurity C. Atmospheric Pressure Chemical Ionization (APCI) is an alternative for less polar compounds.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (e.g., C=O of the amide, O-H of the oxime, N-H of the amine). It serves as a rapid identity check and fingerprint comparison.FTIR vs. Dispersive IR: Fourier Transform IR (FTIR) is the modern standard, offering higher speed, sensitivity, and data processing capabilities.

Expert Insight: While MS and IR provide strong supporting evidence, NMR is the cornerstone of identity confirmation. The data from ¹H and ¹³C NMR should be sufficient to assign every proton and carbon in the proposed structure of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide.

Purity Assessment: The Orthogonal Imperative

Purity assessment is the most complex part of qualification, requiring multiple techniques to account for all potential impurities (organic, inorganic, water, and residual solvents).[4][7]

Caption: Orthogonal approach to comprehensive purity assessment.

Comparison of Purity Techniques
ParameterRecommended TechniqueScientific Rationale & Comparison
Organic Impurities HPLC with UV/DAD High-Performance Liquid Chromatography (HPLC) is the primary tool for separating and quantifying structurally related impurities.[8] A Diode Array Detector (DAD) is critical as it provides spectral data for each peak, allowing for peak purity assessment and detection of co-eluting impurities.
Residual Solvents Headspace Gas Chromatography (GC-HS) This is the standard method for volatile organic impurities as mandated by ICH Q3C.[9][10] The headspace technique introduces only the volatile components into the GC system, protecting the column from non-volatile matrix components and enhancing sensitivity.
Water Content Karl Fischer (KF) Titration KF titration is specific to water and is considered the gold standard.[11][12] It is far more accurate than "Loss on Drying" (LOD), which measures the loss of any volatile component, not just water. Coulometric KF is ideal for low water content (<1%), while volumetric KF is suited for higher levels.[11]
Inorganic Impurities Residue on Ignition (ROI) / Sulphated Ash This pharmacopeial method quantifies the amount of non-volatile inorganic material in the sample.[4] It involves charring the sample and then igniting it at high temperature to burn off all organic material, leaving only the inorganic residue.
Experimental Protocol: HPLC Purity Method

This protocol is a representative starting point for the analysis of Metoclopramide Impurity C. Method validation according to ICH Q2(R1) is required.

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. A C18 column provides good hydrophobic retention for the target analyte and related substances.[13]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from high aqueous to high organic (e.g., 5% B to 95% B over 20 minutes) is necessary to elute all related substances.

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV Diode Array Detector (DAD) at 273 nm.[13]

    • Column Temperature: 25 °C.[13]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide reference standard candidate.

    • Dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.

  • Analysis:

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Integrate all peaks with an area greater than the reporting threshold (typically 0.05% as per ICH Q3A).[2]

    • Calculate the area percent of each impurity relative to the total peak area.

Assay Assignment: A Comparison of Potency Determination Methods

The assay is the precise measure of the content of the pure substance in the material. Two primary methods are used, each with a distinct scientific basis.

MethodDescriptionAdvantagesDisadvantages
Mass Balance (100% Method) The assay is calculated by subtracting the mass fractions of all known impurities from 100%.[14][15] Assay (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities) It is a comprehensive and robust approach that accounts for all measured impurities.[14] It is widely accepted by regulatory agencies.The accuracy is entirely dependent on the accuracy of the orthogonal purity tests. It cannot account for unknown or non-detected impurities.
Quantitative NMR (qNMR) A primary analytical method where the analyte's signal intensity is compared directly to that of a certified internal standard of known purity and concentration.[16][17]It is a direct measurement of the main component, independent of other purity tests.[18] It can be more accurate than the mass balance approach, especially if impurity standards are not available for response factor correction in HPLC.Requires specialized expertise, a well-maintained high-field NMR spectrometer, and a suitable, high-purity internal standard that does not have signals overlapping with the analyte.[18]

Recommendation: The mass balance approach is the most common and practical method for industrial laboratories.[14] However, qNMR is increasingly recognized as a powerful primary method for certifying high-purity reference standards and can be used to validate the mass balance result.[16][19]

Conclusion: Assembling the Final Qualification Package

The qualification of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide as a reference standard is a comprehensive scientific endeavor. It requires a multi-faceted, orthogonal approach to build a complete profile of the material's identity, purity, and potency. The data generated from the comparative methods described in this guide form the basis of the Certificate of Analysis (CoA) — the document that attests to the standard's fitness for purpose. By understanding the causality behind each experimental choice, from sourcing to final assay assignment, researchers can ensure the integrity of their analytical data and the safety of the final drug product.

References

  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). International Council for Harmonisation. [Link]

  • USP.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • BIPM. qNMR. Bureau International des Poids et Mesures. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • Hanna Instruments. What Is Karl Fischer Titration?. [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Allmpus. Metoclopramide EP Impurity C / Metoclopramide BP Impurity C. [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • PTL. (2023, December 13). USP <1010> for Beginners: An Introduction to Procedure Comparison Studies at PTL. [Link]

  • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]

  • ResolveMass Laboratories Inc. (2025, July 9). ICH Q3C Residual Solvents Case Study: Generic Drug Project. [Link]

  • Scharlab. Residual solvent analysis by GC-Headspace. [Link]

  • ECA Academy. (2015, March 11). Revision of the General USP Chapter <1010>. [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. [Link]

  • LCGC International. (2025, June 23). A generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • Pharmaffiliates. Metoclopramide-impurities. [Link]

  • GMP Navigator. Analytical Data – Interpretation and Treatment. [Link]

  • Chromato Scientific. Metoclopramide EP Impurity C. [Link]

  • Springer. (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • ResearchGate. (2018, January 10). Certification of Reference Standards in Pharmacy: Mass Balance Method. [Link]

  • Waters. HPLC Method Transfer for Analysis of Metoclopramide HCl and Related Substances from an Agilent 1100 Series LC System. [Link]

  • Waters. Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • Springer. (2024, April 16). A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods. [Link]

  • ResearchGate. High Performance Liquid Chromatography for the Determination of Metoclopramide in Pharmaceutical Preparations Using Pre-column Derivatization with Fluorescamine. [Link]

  • Amazon S3. Characterisation of Impurity Reference Standards. [Link]

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. [Link]

  • FDA. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • PubChem. Acetamide, N-[3-[ethyl(phenylmethyl)amino]phenyl]-. [Link]

  • SIELC Technologies. (2018, May 16). Acetamide, N-[3-[ethyl(phenylmethyl)amino]phenyl]. [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • FDA. (2020, April 14). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]

  • PubChem. N-ethyl-n-(3-hydroxy-1,3,3-triphenylpropyl)acetamide. [Link]

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A Comparative Guide to the Elemental Analysis of C₁₀H₁₂N₂O₂

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's elemental composition is a foundational step in chemical characterization. It serves as a primary confirmation of a synthesized molecule's empirical formula and is a critical measure of purity. This guide provides an in-depth technical comparison of methodologies for the elemental analysis of C₁₀H₁₂N₂O₂, a molecular formula representative of many pharmaceutical compounds, including the well-known sleep aid, Melatonin.

We will begin by establishing the theoretical elemental percentages, detail the gold-standard experimental method for verification—Combustion Analysis—and compare its performance and suitability against alternative analytical techniques.

Theoretical Elemental Composition: The Stoichiometric Benchmark

Before any experimental analysis, the expected elemental composition must be calculated from the molecular formula, C₁₀H₁₂N₂O₂. This theoretical value is the benchmark against which all experimental results are judged. The calculation is based on the atomic weights of the constituent elements: Carbon (≈12.011 u), Hydrogen (≈1.008 u), Nitrogen (≈14.007 u)[1][2], and Oxygen (≈15.999 u)[3][4][5].

Molar Mass Calculation:

  • Carbon (C): 10 atoms × 12.011 u/atom = 120.110 u

  • Hydrogen (H): 12 atoms × 1.008 u/atom = 12.096 u

  • Nitrogen (N): 2 atoms × 14.007 u/atom = 28.014 u

  • Oxygen (O): 2 atoms × 15.999 u/atom = 31.998 u

  • Total Molar Mass: 192.218 g/mol

Based on these values, the theoretical percentage composition is derived.

ElementSymbolMass Contribution ( g/mol )Theoretical Percentage (%)
CarbonC120.11062.49%
HydrogenH12.0966.29%
NitrogenN28.01414.57%
OxygenO31.99816.65%
Table 1. Theoretical elemental composition of C₁₀H₁₂N₂O₂.

The Gold Standard: Combustion Analysis (CHNS/O)

For determining the bulk elemental composition of pure organic compounds, combustion analysis is the universally accepted gold standard.[6] This technique, often performed on a dedicated CHN/O/S elemental analyzer, provides a direct, quantitative measure of the core elements.

Causality Behind the Method: The Principle of Quantitative Conversion

The core principle is the complete and instantaneous oxidation (combustion) of a precisely weighed sample in a high-temperature, oxygen-rich environment.[7] This process quantitatively converts the elements into simple, stable gases: carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂. Oxygen is determined separately via high-temperature pyrolysis, where it is converted to carbon monoxide (CO).

The elegance of this method lies in its directness. By breaking the molecule down into these simple gaseous components and measuring their quantities, we can directly calculate the mass percentage of each element in the original sample. This avoids the complex matrix effects and indirect measurements that challenge other techniques.

Experimental Workflow for CHN and O Analysis

The workflow is a self-validating system designed for high precision and accuracy.

CombustionAnalysisWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing p1 Weigh 1-3 mg of C₁₀H₁₂N₂O₂ into a tin (for CHN) or silver (for O) capsule p2 Crimp and seal the capsule to enclose the sample p1->p2 a1 Introduce capsule into autosampler of Elemental Analyzer p2->a1 a2 Capsule drops into high-temp furnace (>900°C) a1->a2 a3 Flash Combustion (CHN) or Pyrolysis (O) with carrier gas (Helium) a2->a3 a4 Gases pass through reduction/scrubbing tubes (e.g., Copper to reduce NOx to N₂) a3->a4 a5 Separation of gases (CO₂, H₂O, N₂ or CO) via Gas Chromatography (GC) a4->a5 a6 Detection by Thermal Conductivity Detector (TCD) a5->a6 d1 Detector signal is integrated to quantify each gas a6->d1 d2 Software calculates mass % of C, H, N, O using the initial sample weight and calibration standards d1->d2 DecisionTree start Goal: Determine bulk elemental composition (C, H, N, O) of pure organic compound C₁₀H₁₂N₂O₂ q1 Is the primary goal to measure C, H, N, O as major components (>1% concentration)? start->q1 combustion Combustion Analysis (CHNO Analyzer) q1->combustion  Yes alternatives Consider Alternative Techniques (ICP, XRF) q1->alternatives  No, goal is trace  element analysis q2 Is the sample a liquid or easily acid-digestible solid? Is the goal trace metal analysis? alternatives->q2 q3 Is the sample a solid? Is non-destructive analysis of heavier elements required? alternatives->q3 icp Use ICP-OES / ICP-MS q2->icp  Yes not_suitable Technique not suitable for bulk C, H, N, O analysis q2->not_suitable  No xrf Use XRF q3->xrf  Yes q3->not_suitable  No

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for ensuring a safe laboratory environment. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide. While a specific Safety Data Sheet (SDS) for this compound was not located, this document synthesizes best practices and data from structurally related acetamide derivatives to offer a conservative and safety-conscious disposal framework.

Crucial Caveat: This guide is intended for informational purposes and should be used as a supplementary resource. The Safety Data Sheet (SDS) specific to the batch of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide you are using is the ultimate authoritative source for handling and disposal information and must be consulted prior to any procedure.

Understanding the Hazard Profile: A Logic-Driven Safety Protocol

The safe disposal of any chemical begins with a thorough understanding of its potential hazards. Based on data from related acetamide compounds, N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide should be handled as a potentially hazardous substance.

Acetamide and its derivatives have been associated with various health hazards, including being harmful if swallowed and suspected of causing cancer[1][2]. Some are also known to be harmful to aquatic life[1]. Therefore, the disposal procedures outlined below are designed to minimize exposure to laboratory personnel and prevent environmental contamination.

Table 1: Hazard Profile of Related Acetamide Compounds

Hazard StatementSignificance for DisposalSource
Harmful if swallowedMandates careful handling to prevent ingestion and designates the substance for disposal as hazardous waste.[1]
Suspected of causing cancerIndicates long-term health risks, requiring stringent containment of the chemical and any contaminated materials.[2]
Harmful to aquatic lifeNecessitates preventing the chemical from entering drains or waterways and may require specific waste treatment methods.[1]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, with each step logically following from the potential hazards.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide for disposal, it is mandatory to be equipped with the appropriate PPE. This is to prevent accidental exposure through inhalation, skin contact, or eye contact.

  • Chemical-resistant gloves: To prevent skin absorption.

  • Safety glasses with side-shields or goggles: To protect the eyes from splashes or dust.

  • Laboratory coat: To protect street clothes and prevent skin contact.

  • NIOSH/MSHA-approved respirator: If there is a risk of generating dust or aerosols, a respirator is essential to prevent inhalation[3].

Step 2: Waste Segregation and Containment - Preventing Cross-Contamination

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Hazardous Waste Container: N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels), should be placed in a clearly labeled, dedicated hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide". Include the date the waste was first added to the container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.

Step 3: Managing Spills - A Plan for the Unexpected

In the event of a spill, a swift and safe response is crucial.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood[3].

  • Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust[4]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, and then place the absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your institution's EHS guidelines), and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Step 4: Final Disposal - The Role of Professional Waste Management

Under no circumstances should N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide be disposed of down the drain or in regular trash[5].

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for the final disposal of hazardous waste. They will have established procedures and licensed contractors for the proper disposal of chemical waste in accordance with local, state, and federal regulations[2][6].

  • Arrange for Pickup: Follow your EHS department's procedures for scheduling a hazardous waste pickup. Ensure the waste container is properly labeled and sealed before pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide.

DisposalWorkflow start Start: Have N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe spill_check Is there a spill? ppe->spill_check handle_spill Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Decontaminate Area 4. Report Spill spill_check->handle_spill Yes waste_container Step 2: Place in Labeled Hazardous Waste Container spill_check->waste_container No handle_spill->waste_container final_disposal Step 4: Arrange for Pickup by EHS/Licensed Contractor waste_container->final_disposal end End: Compliant Disposal final_disposal->end

Caption: Disposal Workflow for N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide.

Conclusion: Fostering a Culture of Safety

The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to these guidelines, consulting the specific SDS, and working closely with your institution's EHS department, you contribute to a safer laboratory environment for yourself, your colleagues, and the broader community. This proactive approach to safety not only ensures regulatory compliance but also builds a deep-seated trust in our scientific practices.

References

  • Benchchem. Safe Disposal of Acetamide, N-[(phenylamino)thioxomethyl]-: A Procedural Guide.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. Safety Data Sheet: acetamide.
  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.

Sources

Navigating the Uncharted: A Guide to Safely Handling N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, novel molecules are the currency of innovation. N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide represents one such frontier. As a senior application scientist, this guide is crafted to provide you with a comprehensive framework for the safe and effective handling of this compound. In the absence of a specific Safety Data Sheet (SDS) for this novel entity, we will proceed with a principled, evidence-based approach, drawing upon the known characteristics of its constituent functional groups—the acetanilide core and the hydroxyimino (oxime) moiety—to establish robust safety protocols.

Hazard Assessment: A Synthesis of Structural Toxicology

Understanding the potential hazards of a novel compound is the bedrock of laboratory safety.[1] By dissecting the structure of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, we can anticipate its toxicological profile.

  • Acetanilide Core: Acetanilide and its derivatives are known to be harmful if swallowed. The meta-substituted acetanilides, in some cases, have been investigated as potentially safer alternatives to more common analgesics like acetaminophen, though they can still pose risks.[2] We must therefore assume a degree of oral toxicity.

  • Oxime Group: Oximes are a diverse class of compounds with a wide range of biological activities.[3] While some are used as antidotes for nerve agents, others can exhibit their own toxic effects.[4][5] The primary concern with many organic nitrogen compounds is their potential for skin and eye irritation.

  • Overall Profile: Given its composition, it is prudent to treat N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide as a compound that is potentially harmful if ingested, may cause skin and eye irritation, and could be harmful if inhaled as a dust or aerosol. Long-term exposure effects are unknown, and therefore, minimizing exposure is paramount.

Table 1: Postulated Hazard Profile

Hazard RoutePotential EffectRationale
Oral Ingestion HarmfulBased on the known toxicity of acetanilide derivatives.
Dermal Contact Skin IrritationA common property of many organic nitrogen compounds.
Eye Contact Serious Eye IrritationA common property of many organic nitrogen compounds.
Inhalation Respiratory IrritationPotential for irritation from dust or aerosolized particles.
Chronic Exposure UnknownPrudence dictates minimizing long-term exposure to novel compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling chemicals of unknown toxicity.[6][7] The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[8][9]

Minimum PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[6] A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential.[7] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-resistant lab coat is required to protect skin and clothing.[7] Ensure the lab coat is fully buttoned.

  • Foot Protection: Closed-toe shoes are a fundamental requirement in any laboratory setting.[7]

Respiratory Protection:

Work with N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, particularly when handling the solid form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1] If engineering controls are not sufficient to control airborne concentrations, or during a large spill, a NIOSH-approved respirator may be necessary.[10]

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess Task Assess Task & Potential Exposure (e.g., weighing, dissolution, transfer) Eye Eye Protection (Goggles Mandatory) Assess Task->Eye Always Face Face Shield (Splash Hazard) Assess Task->Face If Splash Risk Hands Hand Protection (Nitrile Gloves) Assess Task->Hands Always Body Body Protection (Lab Coat) Assess Task->Body Always Respiratory Respiratory Protection (Fume Hood/Respirator) Assess Task->Respiratory Always in Fume Hood

Caption: A workflow for selecting appropriate PPE.

Operational Plan: From Receipt to Reaction

A structured operational plan ensures that safety is integrated into every step of the handling process.

Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] Keep the container tightly closed.

Handling and Use:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Have a spill kit accessible.

  • Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Dissolution and Transfer: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use appropriate tools like spatulas and funnels to minimize direct contact.

  • Work Area: Maintain a clean and organized workspace. Avoid clutter that could lead to accidental spills.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[12][13]

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, including used gloves, weigh boats, and paper towels, should be placed in a designated, labeled hazardous waste container.[14]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[15]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Container Management:

  • Use containers that are compatible with the chemical waste.[15]

  • Keep waste containers closed except when adding waste.[12][14]

  • Label all waste containers clearly with "Hazardous Waste" and the chemical contents.[14]

Disposal Procedure:

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12] Never dispose of this compound down the drain or in the regular trash.[16]

Diagram 2: Chemical Waste Disposal Workflow

Waste_Disposal Start Waste Generation Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Containerize Place in Labeled, Compatible Hazardous Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Dispose Arrange for Pickup by EHS or Licensed Contractor Store->Dispose

Caption: A step-by-step workflow for chemical waste disposal.

Emergency Procedures: Preparedness is Key

Even with the most stringent precautions, accidents can happen. A clear and practiced emergency plan is essential.[1]

Spills:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit.

  • Clean-up: Wearing appropriate PPE, clean up the spill according to your institution's procedures. Collect all contaminated materials as hazardous waste.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Conclusion: A Culture of Safety

The responsible handling of novel compounds like N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, diligently using personal protective equipment, adhering to established operational and disposal plans, and being prepared for emergencies, you can confidently and safely advance your research. This guide provides a robust framework, but it is incumbent upon each researcher to apply these principles with diligence and critical thinking.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.